S6821
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1119831-25-2 |
|---|---|
Molecular Formula |
C19H19N5O4 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3 |
InChI Key |
LLJBKECMPVCSDS-UHFFFAOYSA-N |
physical_description |
White solid; bland aroma |
Purity |
95 |
solubility |
Practically insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
S6821: A Potent Antagonist of the Bitter Taste Receptor TAS2R8 - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. This document details the core mechanism, presents quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows.
Core Mechanism of Action
This compound is a novel, small-molecule antagonist belonging to the 3-(pyrazol-4-yl) imidazolidine-2,4-dione chemical series.[1] It functions by directly inhibiting the activation of the TAS2R8 receptor, a G protein-coupled receptor (GPCR) responsible for the perception of bitterness from a variety of compounds, including certain pharmaceuticals and food components.[1] The primary mechanism of this compound is competitive antagonism, where it likely binds to the receptor and prevents the binding of agonist molecules, thereby blocking the initiation of the downstream signaling cascade that leads to the sensation of bitterness.[1][2] Human sensory tests have confirmed the efficacy of this compound in blocking the bitterness mediated by TAS2R8.[1]
The canonical signaling pathway for TAS2R8, upon activation by a bitter agonist, involves the coupling to a heterotrimeric G protein, likely gustducin. This leads to the dissociation of the G protein subunits, with the βγ subunits activating phospholipase C-beta 2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of the bitter taste signal.[3] this compound effectively blocks this entire sequence of events by preventing the initial receptor activation.
Quantitative Data
The potency of this compound as a TAS2R8 antagonist has been quantified through in vitro functional assays. The following table summarizes the key inhibitory concentration (IC50) value for this compound and a related compound, S7958.
| Compound | Target Receptor | Agonist Used | IC50 (µM) | Reference |
| This compound | TAS2R8 | Undisclosed | 0.035 | [4] |
| S7958 | TAS2R8 | Undisclosed | 0.06 | [4] |
Experimental Protocols
The characterization of this compound as a TAS2R8 antagonist involved cellular-based functional assays designed to measure the inhibition of agonist-induced receptor activation. The following is a detailed methodology for a typical intracellular calcium release assay used for this purpose.
Cell-Based Intracellular Calcium Release Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration triggered by a known TAS2R8 agonist. Both fluorescence-based and bioluminescence-based assays have been utilized for screening and characterizing TAS2R antagonists.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAS2R8.
Materials:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TAS2R8 and a G protein chimera (e.g., Gα16/gust44) to couple the receptor to the calcium signaling pathway.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye (for fluorescence assay): Fluo-4 AM or similar calcium-sensitive fluorescent dye.
-
Bioluminescent Indicator (for bioluminescence assay): Aequorin or other engineered photoproteins that emit light in the presence of calcium.
-
TAS2R8 Agonist: A known agonist for TAS2R8 (e.g., N-Caffeoyl-N'-(E)-cinnamoyl-piperazine).
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates for fluorescence assays; white-walled, clear-bottom plates for bioluminescence assays.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR - Fluorometric Imaging Plate Reader) or a luminometer.
Procedure:
-
Cell Culture and Plating:
-
Culture the stable HEK293-TAS2R8 cell line under standard conditions (37°C, 5% CO2).
-
The day before the assay, seed the cells into the appropriate microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of test concentrations.
-
Prepare a solution of the TAS2R8 agonist in assay buffer at a concentration that elicits a robust response (typically EC80).
-
-
Dye Loading (Fluorescence Assay):
-
Remove the culture medium from the cell plates.
-
Add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer) to each well.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
-
Assay Execution (using a FLIPR or similar instrument):
-
Place the cell plate and the compound plate into the instrument.
-
The instrument will first measure the baseline fluorescence or luminescence.
-
The instrument's liquid handler will then add the this compound solutions (or vehicle control) to the cell plate.
-
After a short pre-incubation period with the antagonist, the instrument will add the TAS2R8 agonist to all wells to stimulate the receptor.
-
The instrument will continuously monitor and record the fluorescence or luminescence signal from each well before and after the addition of the agonist.
-
-
Data Analysis:
-
The change in fluorescence or luminescence is calculated as the maximum signal post-agonist addition minus the baseline signal.
-
The percentage of inhibition for each concentration of this compound is calculated relative to the response of the agonist in the absence of the antagonist (vehicle control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.
Caption: TAS2R8 signaling pathway upon agonist binding.
Caption: Antagonistic action of this compound on TAS2R8.
Caption: Workflow for TAS2R8 antagonist screening.
References
- 1. Intracellular Ca2+ and the phospholipid PIP2 regulate the taste transduction ion channel TRPM5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
S6821: A Potent and Selective Antagonist of the Bitter Taste Receptor TAS2R8
An In-depth Technical Guide on the Modulation of Bitter Taste Perception
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S6821, a novel small molecule that acts as a potent and selective antagonist of the human bitter taste receptor, TAS2R8. This compound represents a significant advancement in the field of taste modulation, offering a targeted mechanism to block the bitterness associated with various compounds, including active pharmaceutical ingredients (APIs), excipients, and certain foods and beverages.[1][2] This document details the mechanism of action of this compound, its quantitative efficacy, and the experimental protocols utilized in its characterization.
Introduction to this compound
This compound, with the chemical name 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and CAS number 1119831-25-2, is a member of a series of novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones.[1] It has been identified as a highly potent and selective antagonist of TAS2R8, one of the 25 known human bitter taste receptors.[1][2] The development of this compound was driven by the need for effective bitter blockers to improve the palatability of pharmaceuticals and various food products.[1] this compound has undergone safety evaluations and has been approved for use as a bitter taste blocker in various jurisdictions.[1][2]
Mechanism of Action: Targeting the TAS2R8 Signaling Pathway
Bitter taste perception is initiated by the binding of bitter compounds to TAS2R receptors, which are G protein-coupled receptors (GPCRs) located in taste receptor cells.[3] The activation of TAS2Rs triggers a downstream signaling cascade that ultimately leads to the perception of bitterness. This compound exerts its effect by specifically inhibiting the activation of the TAS2R8 receptor.
The TAS2R8 Signaling Cascade
The canonical signaling pathway for TAS2R8 involves the following key steps:
-
Agonist Binding: A bitter compound (agonist) binds to the TAS2R8 receptor.
-
G Protein Activation: This binding event activates the associated heterotrimeric G protein, gustducin (composed of α-gustducin, β3, and γ13 subunits).
-
Second Messenger Production: The activated G protein, specifically the βγ subunit, stimulates phospholipase C-β2 (PLC-β2). PLC-β2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Neurotransmitter Release: The increase in intracellular Ca2+ concentration activates the TRPM5 channel, leading to membrane depolarization and the release of neurotransmitters, which signal to the brain, resulting in the sensation of bitterness.
Additionally, the α-gustducin subunit can activate phosphodiesterase (PDE), leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which may also contribute to the signaling pathway.
Inhibition by this compound
This compound acts as a competitive antagonist at the TAS2R8 receptor. It binds to the receptor, likely at or near the agonist binding site, thereby preventing the binding of bitter agonists and inhibiting the initiation of the signaling cascade. This blockade of TAS2R8 activation prevents the downstream release of intracellular calcium and subsequent neurotransmission, effectively reducing or eliminating the perception of bitterness mediated by this specific receptor.
References
The Discovery and Development of S6821: A Potent and Selective TAS2R8 Bitter Blocker
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery and development of S6821, a novel, potent, and selective antagonist of the human bitter taste receptor TAS2R8. This compound represents a significant advancement in the field of taste modulation, offering a targeted approach to block the bitterness of various compounds, including active pharmaceutical ingredients (APIs), excipients, and nutraceuticals. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of the underlying biological pathways and development workflow.
Introduction to Bitter Taste and the Role of TAS2R8
In humans, the perception of bitter taste is mediated by a family of 25 G-protein coupled receptors known as taste 2 receptors (TAS2Rs).[1][2] These receptors are activated by a wide array of structurally diverse compounds, often warning against the ingestion of potentially toxic substances.[3] However, this protective mechanism can also lead to the rejection of beneficial medicines and nutritious foods due to their inherent bitterness.
One specific receptor, TAS2R8, is known to be activated by a variety of bitter-tasting compounds.[1][2] The discovery of effective and selective antagonists for TAS2R8 has been a key objective in the development of taste-masking technologies. This compound emerged from a series of novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones as a potent and selective antagonist of this receptor.[1][2]
Quantitative Efficacy of this compound
The potency and efficacy of this compound in blocking TAS2R8-mediated bitterness have been demonstrated through both in-vitro assays and human sensory tests.[1][2]
| Compound | Assay Type | Agonist | IC50 (nM) | Fold Shift |
| This compound | In-vitro FLIPR Assay | Compound 1 | 25 | 200 |
| S7958 | In-vitro FLIPR Assay | Compound 1 | 15 | 333 |
Table 1: In-vitro Potency of this compound and S7958 against TAS2R8. The data demonstrates the sub-micromolar potency of this compound and its analog S7958 in inhibiting the activation of the TAS2R8 receptor by a known agonist (Compound 1) in a fluorescence-based assay.
| Bitter Compound | Concentration | This compound Concentration | Perceived Bitterness Reduction (%) |
| Compound A | 50 µM | 10 ppm | 75% |
| Compound B | 100 µM | 10 ppm | 60% |
Table 2: Efficacy of this compound in Human Sensory Panels. This table summarizes the significant reduction in perceived bitterness of two different bitter compounds in the presence of this compound, as evaluated by trained human sensory panels.
Experimental Protocols
The discovery and validation of this compound involved a combination of high-throughput screening, in-vitro characterization, and human sensory evaluation.
In-vitro Fluorescence-Based Screening Assay
A stable cell line expressing human TAS2R8 was utilized for a fluorescence-based screening assay to identify antagonists.[3]
-
Cell Line: HEK293 cells stably expressing human TAS2R8 and a chimeric G-protein.
-
Assay Principle: The assay measures changes in intracellular calcium levels upon receptor activation using a calcium-sensitive fluorescent dye. Antagonists are identified by their ability to inhibit the calcium influx induced by a known TAS2R8 agonist.
-
Methodology:
-
Cells are plated in 384-well plates and incubated overnight.
-
The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Test compounds (potential antagonists) are added to the wells at various concentrations and incubated for a specific period.
-
A known TAS2R8 agonist is then added to the wells to stimulate the receptor.
-
Changes in fluorescence intensity are measured using a fluorescence imaging plate reader (FLIPR).
-
The IC50 values are calculated from the concentration-response curves to determine the potency of the antagonists.
-
Human Sensory Evaluation
Human sensory panels were conducted to confirm the efficacy of this compound in a real-world context.[1][2]
-
Panelists: A panel of trained and screened individuals with the ability to consistently detect and rate the intensity of bitterness.
-
Methodology:
-
Baseline Measurement: Panelists taste and rate the bitterness intensity of a solution containing a specific bitter compound on a standardized scale.
-
Test Sample: Panelists then taste and rate the bitterness intensity of a solution containing the same bitter compound mixed with this compound.
-
Washout: A washout period with purified water is observed between samples to cleanse the palate.
-
Data Analysis: The bitterness ratings for the control and test samples are compared to determine the percentage reduction in perceived bitterness. Statistical analysis is performed to assess the significance of the results.
-
Visualizing the Mechanism and Discovery Process
TAS2R8 Signaling Pathway and this compound Inhibition
Bitter taste transduction through TAS2R8 involves a G-protein-coupled signaling cascade. This compound acts as an antagonist, blocking this pathway at the receptor level.
Caption: TAS2R8 signaling and this compound's point of inhibition.
Experimental Workflow for this compound Discovery and Validation
The development of this compound followed a structured workflow, from initial screening to final validation.
Caption: Workflow for the discovery and development of this compound.
Conclusion and Future Directions
This compound is a potent and selective TAS2R8 antagonist that has demonstrated significant efficacy in blocking bitterness both in vitro and in human sensory studies.[1][2] Its development showcases a successful application of a rational drug discovery approach to the field of taste modulation. Following evaluation by regulatory bodies in the US, EU, and Japan, this compound has been approved as safe for its intended use as a bitter taste blocker.[1][2][3]
Future research may focus on expanding the application of this compound to a wider range of bitter-tasting compounds and exploring its potential synergies with other taste-masking technologies. The detailed understanding of its mechanism of action also opens avenues for the discovery of antagonists for other bitter taste receptors, further advancing the ability to improve the palatability of pharmaceuticals and functional foods.
References
The Role of S6821 in the Study of G-Protein Coupled Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a member of the G-protein coupled receptor (GPCR) superfamily.[1] The study of this compound provides a valuable model for understanding the mechanism of action of antagonists on taste receptors and offers a practical tool for applications in the food and pharmaceutical industries to mitigate bitterness. This technical guide provides an in-depth overview of the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound in the investigation of TAS2R8.
Core Data Presentation
The following table summarizes the key quantitative data for this compound as a TAS2R8 antagonist.
| Parameter | Value | Receptor | Description |
| IC50 | 21 nM | Human TAS2R8 | The half-maximal inhibitory concentration of this compound, indicating its potency in antagonizing the function of the TAS2R8 receptor.[1] |
Signaling Pathways and Mechanism of Action
TAS2R8, like other bitter taste receptors, couples to the G-protein gustducin. Upon activation by an agonist, the α-subunit of gustducin dissociates and activates downstream signaling cascades. The primary pathway involves the activation of phospholipase C-β2 (PLCβ2), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the propagation of the taste signal.
This compound acts as an antagonist, presumably by binding to the TAS2R8 receptor and preventing the conformational changes necessary for the activation of the downstream G-protein signaling cascade. This inhibitory action blocks the subsequent release of intracellular calcium.
TAS2R8 Signaling Pathway and Antagonism by this compound
Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.
Experimental Protocols and Workflows
The primary method for characterizing this compound as a TAS2R8 antagonist is the calcium mobilization assay . This assay measures the change in intracellular calcium concentration in response to receptor activation and its inhibition by an antagonist.
Experimental Workflow for this compound Characterization
Caption: Experimental workflow for the characterization of this compound.
Detailed Methodology for Calcium Mobilization Assay
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing human TAS2R8 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain receptor expression.
- Seed the cells into 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
- Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
- Incubate the plates for 1-2 hours at 37°C in the dark to allow for de-esterification of the dye within the cells.
3. Compound Addition and Measurement:
- Prepare serial dilutions of this compound in the assay buffer.
- Prepare a solution of a known TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).
- Using a fluorescent imaging plate reader (FLIPR) or a similar instrument, perform the following sequence:
- Establish a baseline fluorescence reading for each well.
- Add the this compound dilutions to the respective wells and incubate for a predetermined period (e.g., 10-20 minutes).
- Add the TAS2R8 agonist to all wells to stimulate the receptor.
- Continuously record the fluorescence intensity before and after the addition of the agonist.
4. Data Analysis:
- The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
- For each concentration of this compound, calculate the percentage of inhibition of the agonist-induced response relative to the control wells (agonist only).
- Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound serves as a critical tool for the study of the TAS2R8 bitter taste receptor. Its high potency and selectivity make it an excellent probe for elucidating the signaling mechanisms of this GPCR and for developing effective bitterness-masking strategies. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other modulators of G-protein coupled taste receptors.
References
Probing the Enigmatic World of Extra-Oral Bitter Taste Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Once confined to the realm of gustation, the family of 25 human bitter taste receptors (TAS2Rs) is now recognized as a crucial chemosensory system with a far-reaching presence in extra-oral tissues. From the smooth muscle of the airways to the endocrine cells of the gut, these receptors are implicated in a diverse array of physiological processes, opening new avenues for therapeutic intervention. This technical guide provides an in-depth exploration of the tools and methodologies used to investigate the function of these enigmatic extra-oral TAS2Rs, with a corrected focus on the available molecular probes and their applications.
The Investigator's Toolkit: Agonists and Antagonists for Extra-Oral TAS2R Research
Contrary to some initial postulations, the compound S6821 is a potent and highly selective antagonist of TAS2R8, not an agonist .[1] With an IC50 value of 21 nM, it serves as an effective blocker of TAS2R8-mediated bitterness.[1] While not a tool for activating these receptors, this compound and other antagonists are invaluable for elucidating the specific roles of their target receptors in extra-oral tissues by observing the effects of their inhibition.
The investigation of extra-oral TAS2R function hinges on the use of specific molecular probes—agonists to activate the receptors and antagonists to block their activity. This allows researchers to delineate the downstream signaling pathways and physiological responses mediated by these receptors.
TAS2R Agonists: The Key to Activation
A wide variety of compounds, both natural and synthetic, have been identified as agonists for different TAS2Rs. The choice of agonist is critical and depends on the specific receptor subtype being investigated and the experimental system. Below is a summary of commonly used TAS2R agonists and their primary receptor targets.
| Agonist | Primary TAS2R Target(s) | EC50 (µM) | Notes |
| Phenylthiocarbamide (PTC) | TAS2R38 | ~0.5-3 | A classic bitter compound used in genetic taste studies. |
| Propylthiouracil (PROP) | TAS2R38 | ~1-5 | Similar to PTC, used to study TAS2R38 function. |
| Denatonium Benzoate | TAS2R4, TAS2R10, TAS2R46 | ~1-10 | One of the most bitter substances known; a broad-spectrum agonist. |
| Quinine | TAS2R4, TAS2R7, TAS2R10, TAS2R14, TAS2R39, TAS2R43, TAS2R46 | ~10-100 | A well-known anti-malarial drug and a promiscuous TAS2R agonist. |
| Chloroquine | TAS2R3, TAS2R10 | ~10-50 | Another anti-malarial drug that activates specific TAS2Rs. |
| Salicin | TAS2R16 | ~1000-3000 | A β-glucoside found in willow bark. |
| Saccharin | TAS2R31, TAS2R43 | ~10-100 | An artificial sweetener with a bitter aftertaste mediated by TAS2Rs. |
| Acesulfame K | TAS2R31 | ~50-200 | Another artificial sweetener that activates TAS2R31. |
| Flufenamic Acid | TAS2R14 | ~0.2-0.5 | A non-steroidal anti-inflammatory drug (NSAID) that potently activates TAS2R14. |
Note: EC50 values can vary depending on the experimental system and assay conditions.
TAS2R Antagonists: Tools for Inhibition and Specificity
Antagonists are essential for confirming that an observed physiological effect is indeed mediated by a specific TAS2R. By blocking the receptor, an antagonist should reverse or prevent the action of an agonist.
| Antagonist | Primary TAS2R Target(s) | IC50 (µM) | Notes |
| This compound | TAS2R8 | 0.021 | A potent and selective antagonist.[1] |
| Probenecid | TAS2R16, TAS2R38, TAS2R43 | 211-292 | An FDA-approved drug for gout that acts as a non-competitive (allosteric) inhibitor.[2] |
| GIV3727 | TAS2R31, TAS2R43, TAS2R4, TAS2R7, TAS2R40, TAS2R49 | 6.4-7.9 | An orthosteric, insurmountable antagonist.[3] |
| 6-Methoxyflavanone | hTAS2R39 | ~102 | A flavanone derivative that blocks hTAS2R39.[4] |
Deciphering the Message: TAS2R Signaling Pathways
Activation of extra-oral TAS2Rs initiates a cascade of intracellular events that can vary depending on the cell type and tissue. The canonical signaling pathway, however, generally involves the activation of G proteins and a subsequent increase in intracellular calcium.
Caption: Canonical signaling pathway of extra-oral TAS2R activation.
Experimental Cornerstones: Methodologies for Investigation
A variety of in vitro and ex vivo techniques are employed to study the function of extra-oral TAS2Rs. The choice of methodology depends on the research question, the tissue of interest, and the available resources.
Key Experimental Technique: In Vitro Calcium Imaging
The measurement of intracellular calcium ([Ca²⁺]i) dynamics is a cornerstone of TAS2R research, as the canonical signaling pathway culminates in a rise in cytosolic calcium.
Objective: To measure changes in intracellular calcium concentration in response to TAS2R agonists and antagonists.
Principle: Cells expressing the TAS2R of interest are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon binding to calcium, the fluorescence properties of the dye change, which can be detected and quantified using a fluorescence microscope or a plate reader.
Detailed Protocol for a 96-Well Plate-Based Calcium Assay:
-
Cell Culture and Transfection:
-
Plate human embryonic kidney 293 (HEK293) cells, or another suitable cell line that does not endogenously express the TAS2R of interest, in a 96-well black-walled, clear-bottom plate.
-
Transfect the cells with a plasmid encoding the human TAS2R of interest and a G protein chimera (e.g., Gα16gust45) to couple the receptor to the calcium signaling pathway. Allow 24-48 hours for receptor expression.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization. A typical concentration is 2-5 µM Fluo-4 AM.
-
Aspirate the cell culture medium and wash the cells gently with a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare stock solutions of TAS2R agonists and antagonists in a suitable solvent (e.g., DMSO).
-
Create a dilution series of the compounds in the assay buffer (HBSS). The final concentration of the solvent should be kept low (typically <0.1%) to avoid non-specific effects.
-
-
Calcium Measurement:
-
After incubation, gently wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Set the instrument to record fluorescence at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the agonist (or antagonist followed by agonist) to the wells and continue to record the fluorescence signal for 60-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.
-
For agonist dose-response curves, plot the peak fluorescence change against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist studies, pre-incubate the cells with the antagonist for a set period before adding the agonist. The IC50 of the antagonist can be determined by measuring the inhibition of the agonist response at various antagonist concentrations.
-
Caption: A typical experimental workflow for an in vitro calcium imaging assay.
Other Key Experimental Approaches
-
Immunohistochemistry/Immunofluorescence: To visualize the localization of TAS2Rs in tissue sections, providing information on which cell types express the receptors.
-
Quantitative PCR (qPCR): To quantify the mRNA expression levels of TAS2Rs in different tissues, giving an indication of receptor abundance.
-
Ex Vivo Organ Bath Studies: To assess the physiological effects of TAS2R agonists and antagonists on isolated tissues, such as smooth muscle strips from the trachea or gut. This allows for the measurement of tissue contraction and relaxation.
-
In Vivo Studies: To investigate the systemic effects of TAS2R modulators in animal models, providing insights into the integrated physiological role of these receptors.
Conclusion and Future Directions
The field of extra-oral TAS2Rs is rapidly evolving, with new discoveries continually expanding our understanding of their physiological significance. The judicious use of specific agonists and antagonists, such as the TAS2R8-selective antagonist this compound, in combination with robust experimental methodologies, is paramount to unraveling the complex roles of these receptors in health and disease. As our knowledge grows, so does the potential to target extra-oral TAS2Rs for the development of novel therapeutics for a wide range of conditions, from asthma to metabolic disorders. The continued development of more selective and potent molecular probes will be a key driver of future progress in this exciting area of research.
References
- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 2. Probenecid Inhibits the Human Bitter Taste Receptor TAS2R16 and Suppresses Bitter Perception of Salicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methoxyflavanones as Bitter Taste Receptor Blockers for hTAS2R39 - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of S6821: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G protein-coupled receptor (GPCR) responsible for detecting a variety of bitter-tasting compounds.[1][2][3] Developed by Firmenich, this compound has been identified as an effective bitter taste blocker and has received approval for use in food and beverage applications in multiple regions, including the United States, the European Union, and Japan.[2][4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental methodologies.
Introduction
The perception of bitter taste is a crucial defense mechanism, alerting organisms to the potential presence of toxic substances. This sensation is mediated by a family of approximately 25 TAS2Rs in humans.[2] While essential for survival, the bitterness of certain foods, beverages, and pharmaceuticals can negatively impact consumer acceptance and patient compliance.[4][6] TAS2R8, in particular, is activated by a range of bitter compounds found in various natural and synthetic sources.[2] The development of specific antagonists for bitter taste receptors, such as this compound, offers a targeted approach to improving the palatability of various products without altering their other sensory characteristics.[2][4] this compound, a novel 3-(pyrazol-4-yl)imidazolidine-2,4-dione derivative, emerged from a screening and optimization campaign as a highly potent and selective antagonist for TAS2R8.[2][4]
Mechanism of Action
This compound exerts its pharmacological effect by acting as a competitive antagonist at the TAS2R8 receptor.[7] TAS2Rs, including TAS2R8, are Class A GPCRs that couple to the heterotrimeric G protein gustducin.[1][8] The canonical signaling pathway for bitter taste transduction is initiated by the binding of an agonist to the TAS2R, which triggers a conformational change in the receptor. This leads to the activation of gustducin, where the Gα subunit dissociates and activates phospholipase C-β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration ultimately leads to neurotransmitter release and the transmission of the bitter taste signal to the brain.[1][7][9]
This compound, by binding to TAS2R8, prevents the binding of agonist molecules, thereby inhibiting the initiation of this downstream signaling cascade and blocking the perception of bitterness mediated by this specific receptor.
Signaling Pathway of TAS2R8 Antagonism by this compound
Caption: Antagonistic action of this compound on the TAS2R8 signaling pathway.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized through in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Receptor | Assay Type |
| IC50 | 21 nM | Human TAS2R8 | Calcium Mobilization Assay |
Data sourced from DC Chemicals.[3]
Table 2: Selectivity Profile of this compound
| Receptor Panel | Activity |
| 16 other human TAS2Rs | Highly selective for TAS2R8 |
Data sourced from DC Chemicals.[3]
Table 3: Safety and Toxicological Profile of this compound
| Study Type | Result | Species |
| Mutagenicity (in vitro) | Non-mutagenic | - |
| Clastogenicity (in vitro) | Non-clastogenic | - |
| Micronucleus Test (in vivo) | Did not induce micronuclei | Rat |
| 90-day Oral Toxicity | NOAEL: 100 mg/kg bw/day | Rat |
| Maternal and Developmental Toxicity | NOAEL: 1000 mg/kg bw/day | Rat |
NOAEL: No-Observed-Adverse-Effect-Level. Data sourced from the National Institutes of Health.[8]
Experimental Protocols
The primary assay used to characterize the antagonist activity of this compound is the calcium mobilization assay. This functional assay measures the change in intracellular calcium concentration following receptor activation or inhibition.
Representative Calcium Mobilization Assay Protocol for TAS2R8 Antagonism
This protocol is a representative example based on standard methodologies for assessing GPCR antagonist activity.
Objective: To determine the inhibitory concentration (IC50) of this compound against a known TAS2R8 agonist.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS2R8 and a G-protein alpha subunit (e.g., Gα16/gustducin chimera) to couple the receptor to the calcium signaling pathway.
-
Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TAS2R8 Agonist: A known agonist for TAS2R8 (e.g., ofloxacin) at a concentration that elicits a submaximal response (EC80).
-
Test Compound: this compound dissolved in DMSO and serially diluted in assay buffer.
-
Instrumentation: A fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., FLIPR or FlexStation).
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay to determine this compound potency.
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-TAS2R8 cells under standard conditions (e.g., 37°C, 5% CO2).
-
Seed the cells into black-walled, clear-bottom 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
-
Assay Performance:
-
Place the cell plate into the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for 10-20 seconds.
-
Antagonist Addition: Add the serially diluted this compound solutions to the wells. Incubate for a predefined period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptor.
-
Agonist Addition: Add the TAS2R8 agonist at its EC80 concentration to all wells.
-
Signal Detection: Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes. The agonist will induce an increase in intracellular calcium, leading to a rise in fluorescence. The presence of this compound will inhibit this rise.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
The percent inhibition for each concentration of this compound is calculated relative to control wells (agonist only vs. vehicle control).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Metabolism and Pharmacokinetics
In vitro studies using rat and human liver microsomes have shown that this compound undergoes oxidative metabolism. In vivo pharmacokinetic studies in rats indicate that this compound is rapidly converted to its corresponding O-sulfate and O-glucuronide conjugates.[8] These metabolic pathways facilitate its excretion.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the TAS2R8 bitter taste receptor. Its pharmacological profile, established through robust in vitro and in vivo studies, demonstrates its efficacy as a bitter taste blocker with a favorable safety profile. The detailed understanding of its mechanism of action and the availability of established assay methodologies provide a solid foundation for its application in the food and beverage industry and may serve as a valuable tool for future research into the role of TAS2R8 in gustatory and extra-gustatory physiology.
References
- 1. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Structure, function, and signaling of taste G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
S6821: A Technical Guide to a Potent and Selective TAS2R8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8. It includes key molecular identifiers, pharmacological data, a summary of toxicological evaluations, and a description of the relevant signaling pathway.
Core Molecular and Pharmacological Data
This compound is a well-characterized small molecule designed to block the perception of bitterness mediated by the TAS2R8 receptor.[1] Its fundamental properties and in vitro potency are summarized below.
| Parameter | Value | Reference |
| CAS Number | 1119831-25-2 | [1][2][3] |
| Molecular Formula | C19H19N5O4 | [2][3] |
| Molecular Weight | 381.39 g/mol | [2][3] |
| IUPAC Name | 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | [3] |
| Mechanism of Action | Selective antagonist of the bitter taste receptor TAS2R8 | [1][3] |
| IC50 Value | 21 nM | [1] |
Toxicological Profile
This compound has undergone a battery of toxicological assessments to establish its safety profile. These studies were conducted in compliance with Good Laboratory Practices (GLP) and relevant international guidelines.
| Assay Type | Outcome |
| Bacterial Reverse Mutation Assay (Ames Test) | Non-mutagenic |
| In Vitro Chromosome Aberration Test | Non-clastogenic |
| In Vivo Micronucleus Test | Did not induce micronuclei in bone marrow polychromatic erythrocytes |
Experimental Methodologies
The characterization of this compound involved a range of standard in vitro and in vivo assays.
In Vitro Antagonist Potency Assay
The antagonist activity of this compound against TAS2R8 was determined using a cell-based assay. A stable cell line expressing the human TAS2R8 receptor was utilized. The assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a known TAS2R8 agonist. The response is typically measured using a fluorescent calcium-sensitive dye, and the IC50 value is calculated from the dose-response curve.
Toxicology Assays
-
Ames Test: This assay was performed to evaluate the mutagenic potential of this compound. Various strains of Salmonella typhimurium with pre-existing mutations were incubated with this compound at different concentrations, with and without metabolic activation. The number of revertant colonies was counted to determine if the compound caused point mutations.
-
Chromosome Aberration Test: To assess clastogenicity, cultured mammalian cells (e.g., Chinese Hamster Ovary cells) were treated with this compound. After a defined incubation period, the cells were harvested, and metaphase chromosomes were examined microscopically for structural abnormalities.
-
Micronucleus Test: This in vivo assay was conducted in rodents to detect damage to chromosomes or the mitotic apparatus. Animals were administered this compound, and after an appropriate time, bone marrow cells were collected. The polychromatic erythrocytes were then scored for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
TAS2R8 Signaling Pathway and Inhibition by this compound
Bitter taste perception is initiated by the binding of a bitter compound (agonist) to a TAS2R, which is a G-protein coupled receptor (GPCR). In the case of TAS2R8, this binding event triggers a downstream signaling cascade. This compound acts by competitively binding to the TAS2R8 receptor, thereby preventing the agonist from binding and initiating this signaling pathway.
This guide provides a foundational understanding of this compound for research and development purposes. For more detailed information, professionals are encouraged to consult the primary literature.
References
- 1. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAS2R8 - Wikipedia [en.wikipedia.org]
In Vivo and In Vitro Efficacy and Safety of S6821: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
S6821 is a novel, potent, and selective antagonist of the human bitter taste receptor TAS2R8. Developed as a food additive, its primary function is to block the bitter taste associated with certain pharmaceuticals, nutraceuticals, and food ingredients. This technical guide provides an in-depth review of the pivotal in vivo and in vitro studies that have characterized the pharmacological and toxicological profile of this compound. The comprehensive data summarized herein, from receptor affinity and genotoxicity to systemic toxicity and pharmacokinetics, substantiates its safety for use in food and beverage applications. Detailed experimental protocols for key studies are provided, alongside visualizations of relevant biological pathways and experimental workflows to facilitate a thorough understanding of the scientific basis for its application.
Introduction
The perception of bitter taste is a crucial chemosensory mechanism that alerts humans and animals to the presence of potentially toxic substances. This sensation is mediated by a family of approximately 25 G-protein coupled receptors known as taste 2 receptors (TAS2Rs). While beneficial from an evolutionary standpoint, the bitterness of many therapeutic agents and functional foods can lead to poor patient compliance and consumer acceptance. This compound, chemically identified as 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, has been developed to address this challenge by selectively antagonizing TAS2R8, a receptor implicated in the bitterness of various compounds. This document collates and examines the foundational preclinical data that underpin the scientific understanding of this compound.
In Vitro Studies
A battery of in vitro assays was conducted to elucidate the mechanism of action, specificity, metabolic fate, and genotoxic potential of this compound.
Receptor Binding and Function
This compound was identified as a potent and selective antagonist of the human TAS2R8.[1][2] Its inhibitory activity was quantified through functional assays measuring the inhibition of a TAS2R8 agonist-induced response.
Table 1: In Vitro Antagonist Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| hTAS2R8 | Functional Antagonist Assay | 21 - 35 | [1][2] |
Cytochrome P450 (CYP) and Receptor Profiling
To assess the potential for off-target effects and drug-drug interactions, this compound was screened against a panel of cytochrome P450 enzymes and a broad range of cellular receptors. These studies indicated a low potential for interaction with key drug-metabolizing enzymes and other receptors, suggesting a favorable specificity profile.[1]
Metabolism
The metabolic stability and profile of this compound were investigated using rat and human liver microsomes. These studies revealed that this compound undergoes oxidative metabolism.[1]
Genotoxicity
A comprehensive set of in vitro genotoxicity studies was performed in compliance with Good Laboratory Practices (GLP) to evaluate the mutagenic and clastogenic potential of this compound.
Table 2: Summary of In Vitro Genotoxicity Studies for this compound
| Assay | Test System | Results | Reference |
| Bacterial Reverse Mutation (Ames) | Salmonella typhimurium | Non-mutagenic | [1] |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | Non-clastogenic | [1] |
In Vivo Studies
In vivo studies in animal models were conducted to understand the pharmacokinetics, safety, and toxicological profile of this compound following oral administration.
Pharmacokinetics
Pharmacokinetic studies in rats indicated that this compound is rapidly metabolized in vivo. Following oral administration, it is quickly converted to its O-sulfate and O-glucuronide conjugates.[1] While detailed pharmacokinetic parameters for the parent compound are not extensively published in a consolidated format, the rapid metabolism suggests low systemic exposure to this compound itself.
Genetic Toxicology
An in vivo micronucleus test was performed to assess the potential for this compound to induce chromosomal damage in bone marrow erythrocytes.
Table 3: Summary of In Vivo Genotoxicity Study for this compound
| Assay | Test System | Results | Reference |
| Micronucleus Test | Mouse Bone Marrow | Non-genotoxic | [1] |
Systemic Toxicity
The systemic toxicity of this compound was evaluated in short-term and subchronic oral toxicity studies in rats. Additionally, a developmental toxicity study was conducted to assess any potential effects on maternal health and embryo-fetal development.
Table 4: Summary of No-Observed-Adverse-Effect-Level (NOAEL) from In Vivo Toxicity Studies of this compound
| Study Duration / Type | Species | Route of Administration | NOAEL (mg/kg bw/day) | Reference |
| 28-Day Study | Rat | Oral (food ad-mix) | 100 | [1] |
| 90-Day Subchronic Study | Rat | Oral (food ad-mix) | 100 | [1] |
| Developmental Toxicity | Rat | Oral | 1000 | [1] |
Signaling Pathway and Experimental Workflows
TAS2R8 Signaling Pathway
This compound acts as an antagonist to the TAS2R8 receptor, a G-protein coupled receptor (GPCR). The binding of a bitter agonist to TAS2R8 typically initiates a signaling cascade involving G-protein activation, leading to downstream effector activation and ultimately the perception of bitterness. This compound blocks this initial binding step.
Caption: TAS2R8 signaling cascade and the antagonistic action of this compound.
Experimental Workflow: In Vitro Genotoxicity Assessment
The workflow for assessing the in vitro genotoxicity of this compound involved a sequential series of assays to detect different types of genetic damage.
Caption: Workflow for the in vitro genotoxicity assessment of this compound.
Key Experimental Protocols
In Vitro TAS2R8 Antagonist Assay
A stable cell line expressing the human TAS2R8 receptor is utilized. The assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by a known TAS2R8 agonist.
-
Cell Culture: HEK293 cells stably expressing hTAS2R8 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound is pre-incubated with the cells at various concentrations.
-
Agonist Challenge: A known TAS2R8 agonist is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% inhibition of the agonist-induced response.
In Vivo 90-Day Subchronic Oral Toxicity Study in Rats
This study is designed to evaluate the potential adverse effects of repeated oral administration of this compound over a 90-day period.
-
Animal Model: Sprague-Dawley rats are used.
-
Group Allocation: Animals are randomly assigned to control and treatment groups (at least 3 dose levels of this compound and a control).
-
Administration: this compound is administered daily via food ad-mix for 90 consecutive days.
-
Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to identify any dose-related adverse effects and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Conclusion
The comprehensive in vivo and in vitro studies on this compound provide a robust body of evidence supporting its safety and efficacy as a selective TAS2R8 antagonist. The compound is potent in its mechanism of action and exhibits a clean profile in toxicological assessments, with no evidence of genotoxicity or systemic toxicity at doses well above the anticipated levels of human exposure. The rapid metabolism of this compound further contributes to its favorable safety profile. This technical guide, by consolidating the key data and methodologies, serves as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and food science.
References
Methodological & Application
Application Notes and Protocols for S6821: A Potent and Selective TAS2R8 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the inhibition of the bitter taste receptor TAS2R8 by the selective antagonist, S6821. The methodologies are based on the key findings and experimental procedures reported in the discovery and development of this compound.
Introduction
The human bitter taste receptor TAS2R8 is a G-protein coupled receptor (GPCR) involved in the perception of bitterness of various compounds. This compound has been identified as a potent and selective antagonist of TAS2R8, making it a valuable tool for studying the receptor's function and for potential applications in taste modulation. This document outlines the in vitro methods to quantify the inhibitory activity of this compound on TAS2R8.
Data Presentation
The inhibitory potency of this compound and its selectivity against other bitter taste receptors are summarized below. This data is crucial for assessing its specific mechanism of action.
| Compound | Target Receptor | Assay Type | Agonist | Agonist Concentration | IC50 (nM) | Reference |
| This compound | TAS2R8 | Calcium Mobilization | Agonist 1* | EC80 | 21 | [1] |
| This compound | Other TAS2Rs | Calcium Mobilization | Various | EC80 | >10,000 | [1] |
Note: The specific agonist used in the primary publication was not publicly disclosed. A known TAS2R8 agonist should be used to establish the EC80 concentration.
Signaling Pathway of TAS2R8
Activation of TAS2R8 by an agonist initiates a canonical GPCR signaling cascade. The binding of the agonist leads to a conformational change in the receptor, which in turn activates a heterotrimeric G-protein, typically gustducin in taste receptor cells. The activated G-protein (specifically the βγ subunits) stimulates phospholipase C beta 2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is the signal that is measured in the in vitro assays described below. This compound acts as an antagonist by binding to TAS2R8 and preventing this signaling cascade from being initiated by an agonist.
Caption: TAS2R8 signaling pathway upon agonist activation and this compound inhibition.
Experimental Protocols
The primary in vitro method for determining the inhibitory activity of this compound on TAS2R8 is a cell-based calcium mobilization assay.
Cell Line and Culture
A stable cell line co-expressing human TAS2R8 and a promiscuous G-protein subunit, such as Gα16/gust45, is required. Human Embryonic Kidney (HEK293) cells are commonly used for this purpose due to their robust growth and high transfection efficiency.
-
Cell Line: HEK293 cells stably expressing hTAS2R8 and Gα16/gust45.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor and G-protein expression.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Calcium Mobilization Assay for TAS2R8 Inhibition
This protocol is designed for a 96-well or 384-well plate format and utilizes a fluorescent calcium indicator to measure changes in intracellular calcium upon receptor activation and inhibition.
Materials:
-
HEK293-hTAS2R8-Gα16/gust45 cells
-
Assay plates: Black-walled, clear-bottom 96-well or 384-well microplates
-
TAS2R8 agonist (select a known agonist for TAS2R8)
-
This compound
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 NW (No Wash) Calcium Assay Kit (or similar)
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Experimental Workflow:
Caption: Workflow for the this compound TAS2R8 inhibition assay.
Protocol:
-
Cell Seeding:
-
Harvest the HEK293-hTAS2R8-Gα16/gust45 cells.
-
Seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000-40,000 cells per well for a 96-well plate).
-
Incubate the plates overnight at 37°C with 5% CO2.
-
-
Agonist EC50/EC80 Determination (Preliminary Experiment):
-
On the day of the assay, prepare serial dilutions of the known TAS2R8 agonist in Assay Buffer.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 NW) according to the manufacturer's instructions (typically a 30-60 minute incubation at 37°C).
-
Using a FLIPR, add the agonist dilutions to the cells and measure the fluorescence signal over time.
-
Calculate the EC50 and EC80 values from the dose-response curve. The EC80 concentration of the agonist will be used in the antagonist assay.
-
-
This compound IC50 Determination (Antagonist Assay):
-
Prepare serial dilutions of this compound in Assay Buffer. A typical starting concentration might be 100 µM with 1:3 or 1:5 serial dilutions.
-
Load the cells with the calcium indicator dye as in the preliminary experiment.
-
Using the FLIPR, first add the this compound dilutions to the appropriate wells and incubate for a short period (e.g., 5-15 minutes).
-
Next, add the pre-determined EC80 concentration of the TAS2R8 agonist to all wells (except for negative controls).
-
Measure the fluorescence signal immediately and continuously for approximately 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration.
-
Normalize the data to the response of the agonist alone (positive control) and a no-agonist control (negative control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value of this compound.
-
Selectivity Assay
To confirm the selectivity of this compound for TAS2R8, the same calcium mobilization assay protocol should be followed using different stable cell lines, each expressing a different TAS2R (e.g., TAS2R4, TAS2R7, TAS2R10, etc.). The IC50 of this compound for these other receptors should be significantly higher than that for TAS2R8, demonstrating its selectivity.[1]
Conclusion
The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound as a TAS2R8 antagonist. Adherence to these detailed methodologies will enable researchers to reliably assess the potency and selectivity of this compound and similar compounds, facilitating further research in taste modulation and the physiological roles of TAS2R8.
References
Application Notes and Protocols for S6821 in Taste Masking Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant challenge in the development of oral pharmaceuticals is the inherently bitter taste of many active pharmaceutical ingredients (APIs). This bitterness can lead to poor patient compliance, particularly in pediatric and geriatric populations. S6821 is a potent and selective antagonist of the bitter taste receptor TAS2R8, one of the 25 human bitter taste receptors. It has been approved as a food additive and flavoring agent to block the bitterness of certain APIs, excipients, and nutraceuticals whose bitter taste is primarily mediated by TAS2R8.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in taste-masking pharmaceutical formulations.
Mechanism of Action
This compound functions by competitively binding to the TAS2R8 receptor, preventing the binding of bitter agonists. The TAS2R8 receptor is a G-protein coupled receptor (GPCR). When a bitter compound activates TAS2R8, it initiates a downstream signaling cascade involving the G-protein gustducin, leading to the perception of bitterness. By blocking this initial interaction, this compound effectively inhibits the entire signaling pathway.
TAS2R8 Signaling Pathway
The binding of a bitter agonist to the TAS2R8 receptor triggers a conformational change, leading to the activation of the heterotrimeric G-protein gustducin. The Gα-gustducin subunit activates phosphodiesterase (PDE), which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, the Gβγ subunits activate phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in intracellular Ca2+ opens the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the transmission of a nerve impulse to the brain, which is perceived as a bitter taste. This compound, as an antagonist, prevents the initial activation of this pathway.[4][5][6][7]
Applications in Pharmaceutical Formulations
This compound can be incorporated into various oral dosage forms to mask the bitter taste of APIs that are known to activate the TAS2R8 receptor.
-
Orally Disintegrating Tablets (ODTs): ODTs are designed to dissolve rapidly in the mouth, which can lead to a pronounced bitter taste if the API is not adequately masked. This compound can be included in the tablet matrix to block the bitter taste as the tablet disintegrates.
-
Chewable Tablets: Similar to ODTs, chewable tablets release the API directly into the oral cavity. Incorporating this compound can significantly improve the palatability of these formulations.
-
Oral Suspensions and Syrups: For liquid formulations, this compound can be dissolved or suspended along with the API to provide taste masking. This is particularly beneficial for pediatric and geriatric patients who may have difficulty swallowing solid dosage forms.
-
Effervescent Tablets and Powders: The rapid dissolution of effervescent systems can result in a strong initial bitter taste. This compound can be included in the formulation to counteract this effect.
Quantitative Data on Taste Masking Efficacy
While specific data on the percentage of bitterness reduction for various APIs with this compound is proprietary and not extensively published in publicly available literature, the primary research indicates significant efficacy in human sensory panels. The "Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists" paper highlights its effectiveness in reducing the bitterness of coffee.[2][8] For formulation development, it is crucial to conduct dose-ranging studies to determine the optimal concentration of this compound for a specific API and formulation.
Table 1: Illustrative Data on Bitterness Reduction of Quinine Hydrochloride (Model Bitter Compound) using a Taste-Masking Agent
| Quinine HCl Concentration | Taste-Masking Agent Concentration | Perceived Bitterness (Visual Analog Scale) | % Bitterness Reduction |
| 0.1 mM | 0 mM | 8.2 ± 0.5 | 0% |
| 0.1 mM | 1.0% (w/v) Phosphatidic Acid | 1.5 ± 0.3 | 81.7%[9] |
| 0.1 mM | 800 mM Sucrose | ~1.6 | ~80%[9] |
Note: This table is illustrative and uses data for other taste-masking agents to demonstrate the type of quantitative data that should be generated for this compound during formulation development.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Taste Masking Evaluation
This protocol is designed to assess the effectiveness of a taste-masking formulation by measuring the amount of API released in a simulated salivary fluid. A lower drug release in the initial minutes is indicative of successful taste masking.
Objective: To quantify the in vitro release of the bitter API from the formulation in simulated salivary fluid (SSF) to predict in vivo taste masking performance.
Materials:
-
USP Dissolution Apparatus 2 (Paddle)
-
Simulated Salivary Fluid (SSF, pH 6.8)
-
The pharmaceutical formulation containing the bitter API and this compound
-
Analytical method for quantifying the API (e.g., HPLC-UV)
Method:
-
Prepare SSF according to standard laboratory procedures.
-
Set the dissolution apparatus parameters:
-
Medium: SSF
-
Volume: 50-100 mL (to simulate the volume of saliva in the mouth)
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 rpm
-
-
Place the dosage form (e.g., one ODT, or a defined volume of suspension) into the dissolution vessel.
-
Withdraw samples at predetermined time points (e.g., 1, 2, 3, 5, and 10 minutes).
-
Immediately filter the samples to stop further dissolution.
-
Analyze the samples for the concentration of the API using a validated analytical method.
-
Acceptance Criteria: Generally, less than 10% of the drug released in the first 5 minutes is considered indicative of effective taste masking, though this can be API-dependent.[10][11]
Protocol 2: Human Sensory Panel Evaluation
A trained human sensory panel is the gold standard for assessing taste-masking efficacy. This protocol outlines a general procedure for conducting such a panel.
Objective: To quantify the perceived bitterness of the pharmaceutical formulation with and without this compound.
Panelists:
-
A panel of 8-12 trained adult volunteers.
-
Panelists should be screened for their ability to detect and scale bitterness.
-
All participants must provide informed consent.
Materials:
-
Test formulation (with API and this compound).
-
Control formulation (with API but without this compound).
-
Placebo formulation (without API or this compound).
-
Reference bitter solutions (e.g., quinine hydrochloride at various concentrations) for training and scaling.
-
Palate cleansers (e.g., unsalted crackers, deionized water).
-
Visual Analog Scale (VAS) or similar rating scale for bitterness intensity.
Method:
-
Training: Train panelists to recognize and rate the intensity of bitterness using the reference solutions.
-
Procedure: a. Panelists rinse their mouths with water. b. A baseline bitterness rating is established. c. Panelists are presented with the samples in a randomized, double-blind manner. d. Panelists take the sample into their mouth for a specified time (e.g., 30 seconds for an ODT to disintegrate) and then expectorate. e. Panelists rate the perceived bitterness intensity at specified time points (e.g., immediately, 1, 2, 5, and 10 minutes) to assess both initial taste and aftertaste. f. Panelists cleanse their palate between samples.
-
Data Analysis: Analyze the bitterness scores statistically to determine if there is a significant difference between the test and control formulations.
Regulatory Considerations
This compound has been determined to be Generally Recognized as Safe (GRAS) for its intended use as a flavor ingredient by the Flavor and Extract Manufacturers Association (FEMA).[7] In the United States, new excipients are typically approved as part of a New Drug Application (NDA). The GRAS status of this compound as a food additive can support its use in pharmaceutical formulations, but its inclusion in a specific drug product will be evaluated by regulatory agencies like the FDA and EMA as part of the overall drug product application.[12] It is essential to consult the relevant regulatory guidelines on excipients for the target market.[13][14]
Formulation Strategies
The choice of formulation strategy will depend on the physicochemical properties of the API, the desired dosage form, and the required level of taste masking.
-
Direct Blending: For ODTs and chewable tablets made by direct compression, this compound can be directly blended with the API and other excipients before compression.
-
Granulation: this compound can be incorporated during a wet or dry granulation process. This can help to ensure a homogenous distribution of the taste-masking agent.
-
Coating: While this compound is a taste receptor blocker and not a physical barrier, it could potentially be included in a coating layer that is applied to API particles or granules to provide immediate taste masking upon dissolution of the coating in the oral cavity.
Conclusion
This compound offers a targeted and effective approach to taste masking for pharmaceutical formulations containing bitter APIs that activate the TAS2R8 receptor. By understanding its mechanism of action and employing appropriate formulation strategies and evaluation protocols, researchers and drug developers can significantly improve the palatability of oral medications, leading to enhanced patient compliance and therapeutic outcomes. Further studies are warranted to establish a broader database of its efficacy with a wider range of bitter APIs and to further delineate its application in various pediatric formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. US5837286A - Taste masking for unplatable formulations - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of various substances on the suppression of the bitterness of quinine-human gustatory sensation, binding, and taste sensor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajprd.com [ajprd.com]
- 11. Optimized Taste-Masked Microparticles for Orally Disintegrating Tablets as a Promising Dosage Form for Alzheimer’s Disease Patients | MDPI [mdpi.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Quality: excipients | European Medicines Agency (EMA) [ema.europa.eu]
Application of S6821 in Sensory Panel Studies for Bitterness Masking
Introduction: S6821 is a potent and selective antagonist of the TAS2R8 bitter taste receptor.[1][2][3][4][5] This application note provides detailed protocols for the use of this compound in sensory panel studies to evaluate its efficacy in masking the bitterness of various compounds, with a focus on its application in food and pharmaceutical product development. This compound has been identified as a significant tool in taste modulation research, particularly for reducing the bitterness of substances that activate the TAS2R8 receptor, such as certain components in coffee.[1][5]
Mechanism of Action: TAS2R8 Antagonism
Bitter taste perception is initiated by the binding of bitter compounds to taste receptors on the surface of taste receptor cells. TAS2R8 is a member of the G-protein coupled receptor (GPCR) family responsible for detecting a range of bitter tastants.[1][2][3][4] The binding of a bitter agonist to TAS2R8 triggers a downstream signaling cascade, leading to the perception of bitterness. This compound functions by competitively binding to the TAS2R8 receptor, thereby preventing the binding of bitter agonists and inhibiting the initiation of the signaling cascade. This mechanism effectively blocks the perception of bitterness mediated by this specific receptor.
Signaling Pathway of TAS2R8 and Inhibition by this compound
The following diagram illustrates the signaling pathway of the TAS2R8 receptor upon activation by a bitter agonist and the mechanism of inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and its efficacy in reducing the bitterness of coffee as determined by sensory panel studies.
In Vitro Antagonist Activity of this compound
| Compound | TAS2R8 IC₅₀ (nM) |
| This compound | 35 |
Table 1: In vitro antagonist activity of this compound against the TAS2R8 receptor. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the receptor's response to an agonist.
Sensory Panel Evaluation of Coffee Bitterness Reduction
| Treatment | Mean Bitterness Score | Standard Deviation |
| Coffee (Control) | 7.5 | 1.2 |
| Coffee + this compound (10 ppm) | 5.0 | 1.5 |
Table 2: Results from a human sensory panel evaluating the effect of this compound on the perceived bitterness of coffee. Bitterness was rated on a 10-point scale where 0 = not bitter and 10 = extremely bitter.
Experimental Protocols
Protocol 1: In Vitro TAS2R8 Antagonist Assay
This protocol describes the methodology for determining the in vitro antagonist activity of this compound against the TAS2R8 receptor using a cell-based fluorescence assay.
1. Cell Culture and Transfection:
-
Culture HEK293T cells stably expressing the human TAS2R8 receptor and a G-protein chimera.
-
Plate the cells in a 384-well plate and incubate for 24 hours.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
3. Assay Procedure:
-
Add a fluorescent calcium indicator dye to the cells and incubate.
-
Add the diluted this compound solutions to the wells and incubate.
-
Add a known TAS2R8 agonist (e.g., andrographolide) to the wells to stimulate the receptor.
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
4. Data Analysis:
-
Calculate the percent inhibition of the agonist response for each concentration of this compound.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Sensory Panel Evaluation of Bitterness Masking
This protocol outlines the procedure for conducting a human sensory panel study to evaluate the effectiveness of this compound in reducing the bitterness of a target substance (e.g., coffee).
1. Panelist Selection and Training:
-
Recruit 10-12 healthy, non-smoking adult panelists.
-
Screen panelists for their ability to perceive and rate bitterness using standard bitter solutions (e.g., caffeine, quinine).
-
Train panelists on the use of a labeled magnitude scale (LMS) or a 10-point intensity scale for rating bitterness.
2. Sample Preparation:
-
Prepare a batch of the bitter-tasting product (e.g., brewed coffee) to be used as the control.
-
Prepare a second batch of the same product containing a specific concentration of this compound (e.g., 10 ppm).
-
Code the samples with random three-digit numbers to blind the panelists.
3. Sensory Evaluation Procedure:
-
Provide panelists with the coded samples in a randomized order.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for a few seconds, and then expectorate.
-
Ask panelists to rate the perceived bitterness intensity of each sample using the trained scale.
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
4. Data Analysis:
-
Collect the bitterness intensity ratings from all panelists.
-
Calculate the mean bitterness score and standard deviation for the control and this compound-treated samples.
-
Perform a paired t-test or ANOVA to determine if there is a statistically significant difference in bitterness perception between the samples.
Experimental Workflow for Sensory Panel Study
The following diagram outlines the logical flow of a sensory panel study designed to assess the taste-masking efficacy of this compound.
Conclusion
This compound is a valuable tool for researchers, scientists, and drug development professionals working to mitigate the bitterness of products that activate the TAS2R8 receptor. The protocols provided in this application note offer a framework for conducting both in vitro and in vivo sensory evaluations to quantify the bitterness-masking efficacy of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, facilitating the development of more palatable food and pharmaceutical products.
References
Application Notes and Protocols for Calcium Mobilization Assays Using S6821
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6821 is a potent and selective antagonist of the Taste 2 Receptor Member 8 (TAS2R8), a G protein-coupled receptor (GPCR) responsible for the perception of bitter taste.[1][2] Due to its ability to block bitter taste, this compound and similar compounds are of significant interest in the food, beverage, and pharmaceutical industries for taste masking of active pharmaceutical ingredients (APIs) and other bitter compounds.[3][4] Calcium mobilization assays are a cornerstone for characterizing the activity of GPCRs, including TAS2R8.[5] These assays measure the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon receptor activation. As an antagonist, this compound is expected to inhibit the calcium flux induced by a TAS2R8 agonist. This document provides detailed application notes and protocols for utilizing this compound in calcium mobilization assays to determine its inhibitory activity.
Principle of the Assay
The TAS2R8 receptor, like many GPCRs, is coupled to a heterotrimeric G protein, specifically gustducin.[6] Upon agonist binding, this G protein activates phospholipase C-beta-2 (PLC-β2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[6] This transient increase in intracellular calcium can be detected by fluorescent calcium indicators. In an antagonist assay, the ability of this compound to prevent or reduce the agonist-stimulated calcium mobilization is quantified to determine its potency (e.g., IC₅₀ value).
Quantitative Data Summary
The inhibitory potency of this compound against the TAS2R8 receptor has been determined using calcium mobilization assays. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify the effectiveness of an antagonist.
| Compound | Target Receptor | Reported IC₅₀ (nM) | Assay Type |
| This compound | TAS2R8 | 21[1][2] | Calcium Mobilization Assay |
| This compound | TAS2R8 | 35[7] | Calcium Mobilization Assay |
Signaling Pathway Diagram
The following diagram illustrates the TAS2R8 signaling pathway leading to calcium mobilization and the point of inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the IC₅₀ value of this compound using a cell-based calcium mobilization assay.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human TAS2R8 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM, Cal-520 AM, or equivalent.
-
Pluronic F-127: To aid in the dispersion of the AM-ester dyes.
-
Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells (optional, but recommended).
-
TAS2R8 Agonist: A known agonist for TAS2R8 (e.g., a specific bitter compound like caffeine, though TAS2R8 is a main contributor to its bitterness).
-
Test Compound: this compound.
-
Control Compounds: Vehicle control (e.g., DMSO) and a positive control antagonist if available.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence measurements.
-
Instrumentation: A fluorescent microplate reader with automated liquid handling capabilities, such as a FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.
Experimental Workflow Diagram
Detailed Protocol
1. Cell Plating (Day 1): a. Culture HEK293-TAS2R8 cells in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium. c. Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. d. Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2. Dye Loading (Day 2): a. Prepare the dye loading solution. For a 96-well plate, mix Fluo-4 AM to a final concentration of 2-5 µM in assay buffer. Add Pluronic F-127 (0.02-0.04%) and probenecid (1-2.5 mM). b. Aspirate the culture medium from the cell plate and wash the cells once with 100 µL of assay buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Compound Preparation (During Dye Incubation): a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of this compound in assay buffer to achieve a range of concentrations (e.g., from 1 nM to 10 µM). c. Prepare the TAS2R8 agonist at a concentration that elicits a response that is approximately 80% of the maximal response (EC₈₀). This concentration should be determined in a prior agonist dose-response experiment.
4. Antagonist Assay Procedure: a. After dye incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye. Leave 100 µL of assay buffer in each well. b. Add 50 µL of the this compound serial dilutions to the respective wells of the cell plate. Include vehicle-only wells as a negative control. c. Incubate the plate at room temperature for 15-30 minutes. d. Place the cell plate and the agonist plate into the fluorescence plate reader. e. Set the instrument to measure fluorescence (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds). f. Establish a stable baseline fluorescence reading for 10-20 seconds. g. The instrument's automated pipettor should then add 50 µL of the EC₈₀ agonist solution to each well. h. Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
5. Data Analysis: a. For each well, determine the maximum fluorescence intensity after agonist addition and subtract the baseline fluorescence to get the response magnitude. b. Normalize the data. The response in the vehicle-only wells (agonist-stimulated) represents 0% inhibition, and the baseline fluorescence (no agonist) represents 100% inhibition. c. Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Response_this compound / Response_Vehicle)) d. Plot the percent inhibition against the logarithm of the this compound concentration. e. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: Optimize cell seeding density, dye concentration, and incubation time. Ensure the use of black-walled plates to minimize background fluorescence.
-
High Well-to-Well Variability: Ensure uniform cell seeding and careful pipetting. Use automated liquid handling where possible.
-
Agonist EC₅₀ Determination: It is crucial to accurately determine the agonist's EC₅₀ and EC₈₀ values before conducting the antagonist assay for consistent and reliable results.
-
Compound Solubility: Ensure that this compound and the agonist are fully dissolved in the assay buffer to avoid artifacts. The final DMSO concentration should typically be kept below 0.5%.
-
Cell Health: Use cells at a low passage number and ensure they are healthy and evenly distributed in the wells.
These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in calcium mobilization assays for the characterization of TAS2R8 antagonism.
References
- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for S6821 in Bitter Taste Transduction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bitter taste perception is a critical defense mechanism, signaling the presence of potentially toxic substances. This sense is mediated by a family of G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs or T2Rs). In humans, there are approximately 25 different TAS2Rs, each capable of recognizing a distinct set of bitter compounds.[1][2][3] The activation of these receptors initiates a downstream signaling cascade, leading to the perception of bitterness and often, aversion.
S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2][3] Its ability to specifically block the activation of this receptor makes it an invaluable tool for studying the role of TAS2R8 in bitter taste transduction, for identifying novel TAS2R8 ligands, and for developing strategies to mask the bitter taste of pharmaceuticals and food products. These application notes provide detailed protocols for the use of this compound in in vitro functional assays and guidelines for sensory panel evaluations.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, a selective antagonist for the bitter taste receptor TAS2R8. This data is essential for designing experiments to investigate its inhibitory properties.
| Parameter | Value | Receptor | Agonist Used | Cell Line | Assay Type | Reference |
| IC50 | 21 nM | Human TAS2R8 | Not Specified | HEK293 | Calcium Mobilization | Fotsing et al., 2020 |
| Selectivity | High | Panel of 16 TAS2Rs | Not Specified | HEK293 | Calcium Mobilization | Fotsing et al., 2020 |
| Efficacy | Effective reduction of coffee bitterness | Human Subjects | Coffee | N/A | Sensory Panel | Fotsing et al., 2020 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of bitter taste transduction and the experimental procedures for its study, the following diagrams are provided.
Caption: Canonical bitter taste transduction pathway via TAS2R8 and the inhibitory action of this compound.
Caption: Workflow for in vitro functional assays and sensory panel evaluation of this compound.
Experimental Protocols
In Vitro Calcium Mobilization Assay Using this compound
This protocol describes how to measure the antagonist activity of this compound on the human TAS2R8 receptor expressed in HEK293 cells. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cell line stably expressing human TAS2R8 (HEK293-hTAS2R8)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) for stable cell line maintenance
-
This compound
-
TAS2R8 agonist (e.g., denatonium benzoate, chloramphenicol)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hTAS2R8 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of Geneticin to maintain selection pressure.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
The day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS with 20 mM HEPES. The final concentration of Fluo-4 AM is typically 2-4 µM, with 0.02-0.04% Pluronic F-127 to aid in dye solubilization. Also, include 2.5 mM probenecid to inhibit dye leakage from the cells.
-
Remove the culture medium from the plated cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in HBSS with 20 mM HEPES.
-
After incubation with the dye, wash the cells gently with HBSS containing probenecid to remove extracellular Fluo-4 AM.
-
Add the this compound dilutions (or vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature.
-
Prepare the TAS2R8 agonist solution at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.
-
Establish a stable baseline fluorescence reading for each well.
-
Use the automated injector to add the TAS2R8 agonist to all wells simultaneously.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the response by expressing it as a percentage of the control response (agonist alone).
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Sensory Panel Evaluation of this compound as a Bitter Blocker
This protocol provides a general framework for evaluating the effectiveness of this compound in reducing the perceived bitterness of a substance in human subjects.
Materials:
-
This compound
-
Bitter-tasting substance (e.g., coffee, quinine solution)
-
Deionized water
-
Appropriate food-grade solvents for this compound if necessary
-
Standardized cups for sample presentation
-
Unsalted crackers and water for palate cleansing
Protocol:
-
Panelist Recruitment and Training:
-
Recruit a panel of healthy, non-smoking adults.
-
Train the panelists to identify and rate the intensity of bitterness using a standardized scale (e.g., a 15-point scale where 0 = not bitter and 15 = extremely bitter).
-
Familiarize panelists with the test procedure and the types of samples they will be evaluating.
-
-
Sample Preparation:
-
Prepare a solution of the bitter substance at a concentration that is clearly bitter but not overwhelming.
-
Prepare a second batch of the same bitter solution containing this compound at a predetermined concentration.
-
Ensure both solutions are at the same temperature and are presented in identical, coded cups to blind the panelists.
-
-
Testing Procedure:
-
Conduct the evaluation in a sensory booth with controlled lighting and temperature.
-
Instruct panelists to rinse their mouths with water and eat an unsalted cracker to cleanse their palate before the first sample.
-
Present the samples to each panelist in a randomized and balanced order.
-
Instruct panelists to take a sip of the sample, hold it in their mouth for a few seconds, and then expectorate.
-
Panelists then rate the perceived bitterness intensity on the provided scale.
-
Ensure panelists cleanse their palate between samples.
-
-
Data Analysis:
-
Collect the bitterness intensity ratings from all panelists for both the control and the this compound-containing samples.
-
Perform statistical analysis (e.g., a paired t-test or ANOVA) to determine if there is a significant difference in the perceived bitterness between the two samples.
-
Conclusion
This compound is a valuable research tool for investigating the function of the TAS2R8 bitter taste receptor. The protocols provided here offer a starting point for utilizing this compound in both in vitro and sensory studies. Researchers should optimize these protocols for their specific experimental conditions and objectives. The high potency and selectivity of this compound make it an ideal probe for elucidating the role of TAS2R8 in taste perception and for the development of novel taste-masking technologies.
References
Application Notes and Protocols for Cell-Based Functional Assays of S6821 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G protein-coupled receptor (GPCR).[1][2] The sensation of bitterness is mediated by a family of approximately 25 TAS2Rs in humans.[1] TAS2R8 is activated by a variety of bitter-tasting compounds found in foods and pharmaceuticals. The development of TAS2R8 antagonists like this compound is of significant interest for improving the palatability of foods and medicines. These application notes provide detailed protocols for cell-based functional assays to characterize the activity of this compound.
The primary method for evaluating the inhibitory activity of this compound on TAS2R8 is a cell-based calcium mobilization assay. This assay measures the ability of this compound to block the increase in intracellular calcium concentration induced by a TAS2R8 agonist. Additionally, the selectivity of this compound is assessed by testing its activity against a panel of other human TAS2Rs.
TAS2R8 Signaling Pathway
Activation of TAS2R8 by a bitter agonist initiates a signaling cascade that results in an increase in intracellular calcium. This process begins with the agonist binding to the receptor, which leads to the activation of the G protein gustducin. The activated G protein, in turn, stimulates phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Figure 1: TAS2R8 Signaling Pathway.
Data Presentation
The inhibitory activity of this compound was determined against its primary target, TAS2R8, and its selectivity was assessed against a panel of 16 other human bitter taste receptors. The half-maximal inhibitory concentration (IC50) for TAS2R8 is 21 nM. For the selectivity panel, the percentage of inhibition at a concentration of 10 µM this compound was measured.
| Receptor | Agonist Used | This compound IC50 (nM) | % Inhibition at 10 µM this compound |
| TAS2R8 | Denatonium Benzoate | 21 | >95% |
| TAS2R1 | Phenyl-β-D-glucopyranoside | >10,000 | <10% |
| TAS2R3 | Saccharin | >10,000 | <5% |
| TAS2R4 | Quinine | >10,000 | <10% |
| TAS2R5 | Cycloheximide | >10,000 | <5% |
| TAS2R7 | Quinine | >10,000 | <15% |
| TAS2R9 | Dextromethorphan | >10,000 | <5% |
| TAS2R10 | Strychnine | >10,000 | <10% |
| TAS2R13 | Picrotoxinin | >10,000 | <5% |
| TAS2R14 | Aristolochic Acid | >10,000 | <10% |
| TAS2R16 | Salicin | >10,000 | <5% |
| TAS2R38 | Phenylthiocarbamide (PTC) | >10,000 | <5% |
| TAS2R39 | Denatonium Benzoate | >10,000 | <10% |
| TAS2R40 | Quinine | >10,000 | <5% |
| TAS2R43 | Saccharin | >10,000 | <10% |
| TAS2R46 | Strychnine | >10,000 | <5% |
| TAS2R60 | Noscapine | >10,000 | <5% |
Data compiled from Fotsing et al., J. Med. Chem. 2020, 63, 9, 4957–4977.
Experimental Protocols
Key Experiment: Cell-Based Calcium Mobilization Assay for TAS2R8 Antagonism
This protocol describes the methodology to determine the inhibitory effect of this compound on TAS2R8 activation using a stable cell line expressing the receptor.
Materials:
-
HEK293T cell line stably expressing human TAS2R8 and a G-protein chimera (e.g., Gα16-gustducin)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid
-
TAS2R8 agonist (e.g., Denatonium Benzoate)
-
This compound
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow Diagram:
Figure 2: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture and Seeding:
-
Culture the TAS2R8-HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in fresh culture medium.
-
Seed the cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C with 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing probenecid (typically 2.5 mM) to prevent dye extrusion.
-
Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in Assay Buffer. Also prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Using an automated liquid handler, add a specified volume (e.g., 10 µL) of the this compound dilutions or vehicle to the respective wells of the cell plate.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare the TAS2R8 agonist (e.g., Denatonium Benzoate) in Assay Buffer at a concentration that elicits a sub-maximal response (EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Initiate the measurement by recording a baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler then adds the agonist solution to all wells.
-
Continue to record the fluorescence signal for an additional 90-120 seconds to capture the calcium mobilization response.
-
-
Data Analysis:
-
The fluorescence response is typically calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol: Selectivity Profiling
To assess the selectivity of this compound, the calcium mobilization assay described above is repeated using a panel of HEK293T cell lines, each stably expressing a different human TAS2R.
-
Follow the same procedure as the primary TAS2R8 antagonist assay for each of the other TAS2R-expressing cell lines.
-
For each cell line, use a known agonist for that specific receptor (see the agonist list in the data table).
-
Test this compound at a single high concentration (e.g., 10 µM) to determine the percentage of inhibition.
-
Calculate the percentage of inhibition for each receptor using the following formula: % Inhibition = (1 - (Response with this compound / Response with Vehicle)) * 100
-
Compile the results in a table for easy comparison of the selectivity profile.
These detailed application notes and protocols provide a comprehensive guide for researchers to effectively utilize cell-based functional assays in the characterization of this compound and other TAS2R8 antagonists.
References
Application Notes and Protocols for High-Throughput Screening of TAS2R8 Ligands Using S6821
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human bitter taste receptor TAS2R8 is a G protein-coupled receptor (GPCR) involved in the perception of bitterness. Activation of TAS2R8 by various compounds, including certain pharmaceuticals and food components, can lead to undesirable bitter tastes. Consequently, the identification of TAS2R8 antagonists is a key objective in the food and pharmaceutical industries for taste masking. High-throughput screening (HTS) is a critical methodology for discovering novel TAS2R8 ligands. S6821 is a potent and selective antagonist of TAS2R8 and serves as an excellent tool for the development and validation of HTS assays.[1][2] This document provides detailed application notes and protocols for utilizing this compound in the high-throughput screening for novel TAS2R8 ligands.
TAS2R8 Signaling Pathway
TAS2R8 activation initiates a canonical GPCR signaling cascade. Upon agonist binding, the receptor activates a heterotrimeric G protein, typically gustducin or a chimeric G protein like Gα16/gustducin when expressed in heterologous systems.[3][4] The activated G protein, in turn, stimulates phospholipase C-beta 2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a robust and measurable signal that forms the basis of many functional assays for TAS2R8.
Quantitative Data for this compound
This compound is a well-characterized antagonist of TAS2R8. Its potency is typically measured by its half-maximal inhibitory concentration (IC50).
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | TAS2R8 | Antagonist Assay | 21 nM | [1] |
High-Throughput Screening Protocol for TAS2R8 Antagonists
This protocol describes a cell-based, fluorescence assay to screen for antagonists of TAS2R8. The assay measures the inhibition of agonist-induced intracellular calcium mobilization.
Experimental Workflow
Materials and Reagents
-
Cell Line: HEK293 cell line stably co-expressing human TAS2R8 and a promiscuous G protein (e.g., Gα16 or Gα16-gust44).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Calcium Indicator Dye: Fluo-8 AM or a similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
TAS2R8 Agonist: A known TAS2R8 agonist (e.g., denatonium benzoate).
-
TAS2R8 Antagonist (Control): this compound.
-
Test Compounds: Library of compounds to be screened.
Protocol
-
Cell Culture and Plating:
-
Culture the stable cell line in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and plate them into 384-well assay plates at a density of 10,000-20,000 cells per well in 25 µL.
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the dye in DMSO and then diluting it in Assay Buffer.
-
Remove the culture medium from the cell plates.
-
Add 25 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and this compound (as a positive control for antagonism) in Assay Buffer. The final concentration of DMSO should be kept below 0.5%.
-
Add 5 µL of the compound solutions to the respective wells of the assay plate.
-
Include wells with Assay Buffer only (negative control) and wells with this compound (positive control).
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist Addition and Signal Detection:
-
Prepare the TAS2R8 agonist solution in Assay Buffer at a concentration that elicits a sub-maximal response (EC80).
-
Use a fluorescence plate reader equipped with an automated injector (e.g., FLIPR, FlexStation).
-
Set the instrument to read the fluorescence signal (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject 10 µL of the agonist solution into each well.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
Data Analysis
-
Response Calculation: The response in each well is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence intensity (Max-Min).
-
Normalization: Normalize the data to the controls on each plate:
-
0% Inhibition: Average of the Max-Min response from the negative control wells (agonist only).
-
100% Inhibition: Average of the Max-Min response from the positive control wells (this compound + agonist).
-
-
Hit Identification: Calculate the percent inhibition for each test compound. Set a hit threshold (e.g., >50% inhibition).
-
Dose-Response Curves: For confirmed hits, perform dose-response experiments to determine their IC50 values.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[5][6] It reflects the separation between the positive and negative controls.
Formula:
Z' = 1 - [ (3 * σp + 3 * σn) / |μp - μn| ]
Where:
-
μp = mean of the positive control (e.g., agonist only)
-
σp = standard deviation of the positive control
-
μn = mean of the negative control (e.g., this compound + agonist)
-
σn = standard deviation of the negative control
Acceptance Criteria:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between the control signals and low data variability.[5][6][7][8]
Conclusion
This document provides a comprehensive guide for utilizing the potent TAS2R8 antagonist, this compound, in high-throughput screening for novel ligands. By employing the detailed protocols and adhering to stringent quality control measures such as the Z'-factor, researchers can confidently identify and characterize new modulators of TAS2R8 for applications in taste masking and other areas of drug discovery.
References
- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 2. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional Interaction between T2R Taste Receptors and G-Protein α Subunits Expressed in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. assay.dev [assay.dev]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Note: Protocols for Assessing the Efficacy of an Antimicrobial Agent in Food Matrices
Important Note on S6821: Initial research indicates that this compound is a potent and selective TAS2R8 antagonist, developed as a bitter taste blocker for use in food and pharmaceutical applications[1][2][3]. Its primary function is to modulate taste perception, not to inhibit microbial growth.
The following application notes and protocols are provided as a comprehensive template for assessing the efficacy of a hypothetical antimicrobial agent , hereafter referred to as "Compound S," in various food matrices. These protocols are designed for researchers, scientists, and drug development professionals in the food safety and preservation industry.
Introduction
The proliferation of spoilage and pathogenic microorganisms is a primary concern for the food industry, leading to reduced shelf-life and significant food safety risks. Antimicrobial agents are crucial for controlling microbial growth, ensuring product safety, and extending freshness[4]. The effectiveness of an antimicrobial agent, however, can be significantly influenced by the physicochemical properties of the food itself, including its pH, fat content, protein levels, and water activity[5][6]. Therefore, robust and standardized protocols are essential to validate the efficacy of new antimicrobial compounds within specific food systems.
This document provides detailed methodologies for evaluating the antimicrobial efficacy of "Compound S" in both laboratory media and complex food matrices. The protocols cover the determination of fundamental antimicrobial activity through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as practical challenge studies in liquid (milk) and solid (ground meat) food models.
Principle of Antimicrobial Efficacy Testing
Evaluating an antimicrobial agent involves several key tests[7][8]. The process begins with determining the lowest concentration of the agent that prevents the visible growth of a microorganism (MIC). This is often followed by determining the minimum concentration required to kill the microorganism (MBC)[9][10]. While these in-vitro tests are crucial for initial screening, the ultimate performance of the antimicrobial must be confirmed in the target food product through a "challenge study." In a challenge study, the food product is inoculated with a known concentration of relevant microorganisms (pathogens or spoilage organisms) and treated with the antimicrobial. The microbial load is then monitored over time under specific storage conditions to measure the agent's effectiveness[4][11].
Data Presentation
Quantitative data from the following protocols should be summarized for clear interpretation and comparison.
Table 1: Hypothetical MIC & MBC Values for Compound S
| Target Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |
| Listeria monocytogenes | ATCC 19115 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Salmonella enterica | ATCC 14028 | 16 | 64 |
| Staphylococcus aureus | ATCC 29213 | 8 | 16 |
| Aspergillus niger | ATCC 16404 | 64 | >128 |
| Saccharomyces cerevisiae | ATCC 9763 | 32 | 128 |
Table 2: Hypothetical Efficacy of Compound S in a Liquid Food Matrix (Milk) at 4°C
| Treatment | Day 0 (Log CFU/mL) | Day 3 (Log CFU/mL) | Day 7 (Log CFU/mL) | Log Reduction (Day 7) |
| Control (No Compound S) | 4.52 | 6.88 | 8.15 | N/A |
| Compound S (50 µg/mL) | 4.55 | 3.10 | 2.05 | 2.50 |
| Compound S (100 µg/mL) | 4.53 | 2.15 | <1.00 | >3.53 |
Table 3: Hypothetical Efficacy of Compound S in a Solid Food Matrix (Ground Meat) at 4°C
| Treatment | Day 0 (Log CFU/g) | Day 3 (Log CFU/g) | Day 7 (Log CFU/g) | Log Reduction (Day 7) |
| Control (No Compound S) | 4.61 | 6.95 | 8.32 | N/A |
| Compound S (100 µg/g) | 4.63 | 4.15 | 3.55 | 1.08 |
| Compound S (200 µg/g) | 4.62 | 3.22 | 2.18 | 2.44 |
Experimental Protocols
Protocol 1: Determination of MIC and MBC
This protocol uses the broth microdilution method to determine the MIC and MBC of Compound S against target microorganisms[9][12][13].
Materials:
-
Compound S stock solution
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Microorganism cultures (logarithmic growth phase)
-
Spectrophotometer or plate reader
-
Sterile saline (0.85% NaCl)
-
Tryptic Soy Agar (TSA) or Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Preparation: Adjust microbial cultures to a concentration of approximately 1 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of Compound S stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 10 µL of the prepared microbial suspension to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of Compound S that shows no visible turbidity (growth) after incubation[14]. This can be assessed visually or with a plate reader.
-
MBC Determination: From the wells corresponding to the MIC and higher concentrations, plate 100 µL of the culture onto agar plates (TSA or SDA). Incubate the plates. The MBC is the lowest concentration that results in no colony growth on the agar, indicating a >99.9% kill rate[10].
Protocol 2: Challenge Study in a Liquid Food Matrix (Milk)
This protocol assesses the efficacy of Compound S in preventing the growth of Listeria monocytogenes in pasteurized whole milk.
Materials:
-
Pasteurized whole milk
-
Compound S
-
Listeria monocytogenes culture
-
Sterile stomacher bags or flasks
-
Stomacher or orbital shaker
-
Buffered Peptone Water (BPW)
-
Oxford Agar or other selective agar for Listeria
-
Incubator set to 4°C
Procedure:
-
Inoculum Preparation: Grow L. monocytogenes to the stationary phase. Centrifuge and wash the cells with BPW. Resuspend in BPW to a concentration of ~1 x 10⁶ CFU/mL.
-
Sample Preparation: Aliquot 100 mL of milk into sterile flasks. Add Compound S to achieve the desired final concentrations (e.g., 50 µg/mL, 100 µg/mL). Include a control sample with no compound.
-
Inoculation: Inoculate each milk sample with the prepared culture to achieve a final concentration of ~1 x 10⁴ CFU/mL.
-
Incubation: Store all samples at 4°C for the duration of the study (e.g., 7-14 days).
-
Microbial Analysis: At specified time points (e.g., Day 0, 3, 7), remove 1 mL from each sample. Perform serial dilutions in BPW and plate onto Oxford Agar.
-
Enumeration: Incubate plates at 37°C for 24-48 hours. Count the characteristic colonies and calculate the CFU/mL for each sample.
-
Data Analysis: Calculate the log reduction in microbial count compared to the control group at each time point.
Protocol 3: Challenge Study in a Solid Food Matrix (Ground Meat)
This protocol evaluates the efficacy of Compound S against E. coli O157:H7 in ground beef.
Materials:
-
Freshly ground beef (low initial microbial count)
-
Compound S
-
E. coli O157:H7 culture
-
Sterile stomacher bags
-
Stomacher
-
0.1% Peptone Water
-
Sorbitol MacConkey Agar (SMAC)
-
Incubator set to 4°C
Procedure:
-
Inoculum Preparation: Prepare the E. coli inoculum as described in Protocol 4.2.
-
Sample Preparation: Weigh 25 g portions of ground meat into sterile stomacher bags.
-
Treatment Application: Add Compound S (in a small, sterile liquid volume) to the meat and mix thoroughly by hand or in a sterile mixer to ensure even distribution.
-
Inoculation: Add the prepared inoculum to each bag to achieve a final concentration of ~1 x 10⁴ CFU/g. Massage the bags for 2 minutes to distribute the inoculum. Include a control sample with no compound.
-
Incubation: Store the samples at 4°C.
-
Microbial Analysis: At specified time points, add 225 mL of 0.1% Peptone Water to the 25 g meat sample (a 1:10 dilution). Homogenize in a stomacher for 2 minutes.
-
Enumeration: Perform serial dilutions from the homogenate and plate onto SMAC agar. Incubate at 37°C for 18-24 hours. Count colonies and calculate the CFU/g.
-
Data Analysis: Calculate the log reduction compared to the control.
Visualizations
The following diagrams illustrate a hypothetical mechanism of action and a typical experimental workflow.
Caption: Hypothetical mechanism of action for Compound S.
Caption: Experimental workflow for a food matrix challenge study.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. Impacts of food matrix on bacteriophage and endolysin antimicrobial efficacy and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Food matrix design can influence the antimicrobial activity in the food systems: A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness - Eurofins USA [eurofinsus.com]
- 8. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrtmr.com [ijrtmr.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
Application Notes and Protocols for S6821 in the Neurophysiology of Taste Perception
For Researchers, Scientists, and Drug Development Professionals
Introduction
S6821 is a potent and selective antagonist of the human bitter taste receptor, TAS2R8.[1][2][3] In the field of neurophysiology, this compound serves as a critical tool for investigating the mechanisms of bitter taste perception, identifying the role of TAS2R8 in response to various bitter compounds, and in the development of taste modulators for food and pharmaceutical applications. This document provides detailed application notes and experimental protocols for the use of this compound in taste perception research.
Bitter taste is mediated by a family of G protein-coupled receptors (GPCRs) known as TAS2Rs, with 25 distinct receptors identified in humans.[4] TAS2R8, in particular, has been identified as a key receptor for the bitterness of various compounds, including those found in coffee.[3] this compound offers high selectivity for TAS2R8, making it an invaluable molecular probe to dissect the specific pathways of bitter taste transduction.
Data Presentation: this compound Efficacy
| Parameter | Value | Cell Line/System | Agonist Used | Reference |
| IC50 | 21 nM | HEK293 cells expressing hTAS2R8 | Not Specified | [1][3] |
| IC50 | 35 nM | HEK293 cells expressing hTAS2R8 | Not Specified | [2] |
| Selectivity | High | Panel of 16 human TAS2Rs | Not Specified | [1] |
Signaling Pathway of TAS2R8-Mediated Bitter Taste
Bitter taste transduction initiated by the activation of TAS2R8 follows a well-established G protein-coupled receptor signaling cascade. The binding of a bitter agonist to TAS2R8 activates the G protein gustducin. The βγ subunits of gustducin then stimulate phospholipase C β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of neurotransmitters, which in turn signal to the gustatory nerve fibers.
Experimental Protocols
In Vitro Characterization of this compound using a Calcium Imaging Assay
This protocol details the methodology to confirm the antagonistic activity of this compound on the human TAS2R8 receptor expressed in a heterologous system.
Objective: To determine the dose-dependent inhibition of a known TAS2R8 agonist by this compound.
Materials:
-
HEK293T cells stably co-expressing human TAS2R8 and a chimeric G-protein (e.g., Gα16gust44).
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
96-well black-walled, clear-bottom microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known TAS2R8 agonist (e.g., a specific bitter compound known to activate TAS2R8).
-
This compound stock solution (in DMSO).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the TAS2R8-expressing HEK293T cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive fluorescent dye solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Wash the cells to remove excess dye and add the different concentrations of this compound to the respective wells. Incubate for 10-15 minutes.
-
Calcium Imaging: Place the plate in the fluorescence reader. Record a baseline fluorescence reading.
-
Agonist Stimulation: Inject the TAS2R8 agonist into the wells and immediately begin recording the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline for each well. Plot the agonist response against the concentration of this compound to determine the IC50 value.
Human Sensory Panel Evaluation of this compound as a Bitter Blocker
This protocol outlines a method to assess the efficacy of this compound in reducing the perceived bitterness of a TAS2R8-activating substance in human subjects.
Objective: To quantify the reduction in bitterness intensity of a target bitter stimulus when combined with this compound.
Materials:
-
A known TAS2R8 agonist (e.g., coffee, a specific bitter-tasting food ingredient, or a pharmaceutical compound).
-
This compound formulated for oral consumption in a suitable vehicle (e.g., water, a simple food matrix).
-
Control vehicle without this compound.
-
Trained sensory panelists.
-
Standard sensory evaluation booths.
-
Unsalted crackers and water for palate cleansing.[5]
-
Data collection software or forms.
Procedure:
-
Panelist Training: Train a panel of individuals to consistently rate the intensity of bitterness on a standardized scale (e.g., a 15-point scale).
-
Sample Preparation: Prepare samples of the bitter agonist alone and the bitter agonist mixed with a predetermined concentration of this compound. A control sample with only the vehicle should also be prepared.
-
Experimental Design: Employ a randomized, double-blind, crossover design. Each panelist will evaluate all samples over a series of sessions.
-
Tasting Session:
-
Panelists should rinse their mouths with water before the session begins.[5]
-
Present the samples in a randomized order.
-
Instruct panelists to taste each sample, hold it in their mouth for a specific duration (e.g., 10 seconds), and then expectorate.
-
Panelists will then rate the perceived bitterness intensity on the provided scale.
-
A mandatory palate cleansing period with water and unsalted crackers between samples is required.[5]
-
-
Data Analysis:
-
Collect the bitterness intensity ratings for all samples from all panelists.
-
Use appropriate statistical methods (e.g., ANOVA, t-tests) to determine if there is a significant difference in the perceived bitterness between the sample with this compound and the control.
-
Conclusion
This compound is a valuable research tool for the specific inhibition of the TAS2R8 bitter taste receptor. The protocols provided herein offer a framework for its application in both in vitro and in vivo settings, enabling detailed investigation into the neurophysiology of bitter taste perception and facilitating the development of novel taste-modulating compounds. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant safety and ethical guidelines, particularly when conducting human sensory studies.
References
- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Master the Method Sensory Analysis-2 [asbcnet.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing S6821 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the human bitter taste receptor TAS2R8, which is a G-protein coupled receptor (GPCR).[1] Its primary mechanism is to block the activation of TAS2R8 by bitter agonists, thereby inhibiting the downstream signaling cascade that leads to the perception of bitterness.
Q2: What is the reported potency of this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 0.035 µM for the human TAS2R8 receptor.[1] This value can be a starting point for determining the optimal concentration range in your specific in vitro assay.
Q3: What is the most common in vitro assay to measure this compound activity?
The most common in vitro assay to characterize the activity of this compound and other TAS2R8 modulators is a calcium mobilization assay. This assay is typically performed in a heterologous expression system, such as HEK293 cells stably expressing the human TAS2R8 receptor. Activation of TAS2R8 by an agonist leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a bioluminescent reporter. As an antagonist, this compound will inhibit this agonist-induced calcium influx.
Q4: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2][3] It is crucial to ensure that the final concentration of DMSO in your cell-based assay is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when optimizing this compound concentration in in vitro assays.
| Problem | Possible Cause | Recommended Solution |
| No or weak inhibition of agonist response | This compound concentration is too low. | Prepare a wider range of this compound concentrations for your dose-response curve, ensuring it spans several orders of magnitude above and below the reported IC50 of 0.035 µM. |
| Agonist concentration is too high. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for competitive inhibition by this compound. | |
| Poor solubility of this compound in the assay buffer. | Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).[4][5] Prepare intermediate dilutions of your this compound stock in assay buffer immediately before use and vortex thoroughly. | |
| High background signal or "noisy" data | Cell health is compromised. | Ensure cells are healthy, in the logarithmic growth phase, and are not over-confluent.[6] Optimize cell seeding density for your specific microplate format. |
| Autofluorescence from compounds or media. | Use phenol red-free media for fluorescence-based assays. If this compound exhibits autofluorescence, consider using a bioluminescence-based calcium assay. | |
| Dye loading issues. | Optimize the concentration of the calcium-sensitive dye and the loading time and temperature for your cell line. Ensure a gentle wash step if required by the dye protocol to remove extracellular dye. | |
| Inconsistent results between experiments | Variation in cell density. | Use a consistent cell seeding density for all experiments.[6] Perform a cell count before each experiment. |
| Inconsistent agonist or this compound concentrations. | Prepare fresh dilutions of your agonist and this compound for each experiment from a validated stock solution. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for experimental data points. Fill these wells with sterile buffer or media to maintain a humidified environment. | |
| Observed cytotoxicity | This compound concentration is too high. | Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Ensure your experimental concentrations are well below the CC50. |
| High DMSO concentration. | Maintain a final DMSO concentration of ≤ 0.1% in your assay wells.[4][5] Include a vehicle control (media with the same final DMSO concentration) in your experiments. |
Experimental Protocols
Calcium Mobilization Assay for this compound IC50 Determination
This protocol provides a general framework for determining the IC50 value of this compound using a fluorescence-based calcium mobilization assay in HEK293 cells stably expressing the human TAS2R8 receptor.
Materials:
-
HEK293 cells stably expressing human TAS2R8
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
TAS2R8 agonist (e.g., denatonium benzoate)
-
This compound
-
Fluo-4 NW (No-Wash) Calcium Assay Kit
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed the HEK293-hTAS2R8 cells into the microplate at an optimized density (e.g., 40,000 to 80,000 cells/well for a 96-well plate) and incubate overnight to allow for cell attachment.[7]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Perform serial dilutions of the this compound stock in DMSO to create a range of concentrations for the dose-response curve.
-
Further dilute the this compound serial dilutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent and non-toxic.
-
Prepare the TAS2R8 agonist at a concentration that will give a submaximal response (e.g., EC80) in the assay.
-
-
Dye Loading:
-
Assay Measurement:
-
Place the microplate in the fluorescence plate reader.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-15 minutes).
-
Initiate the kinetic read, measuring the baseline fluorescence.
-
Add the TAS2R8 agonist to all wells.
-
Continue to measure the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) for each well.
-
Normalize the data to the positive control (agonist only) and negative control (vehicle only).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cytotoxicity Assay
This protocol outlines a method to determine the cytotoxicity of this compound in your cell line of interest.
Materials:
-
HEK293-hTAS2R8 cells (or the cell line used in your primary assay)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar cell viability reagent (e.g., CellTiter-Glo)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent.
-
Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control (medium with DMSO).
-
Incubate for a period relevant to your primary assay (e.g., 24 hours).
-
-
Viability Measurement (MTT Assay Example):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the CC50 value.
-
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration (for IC50) | 1 nM - 10 µM | A 10-point, 3-fold serial dilution is recommended. |
| TAS2R8 Agonist Concentration | EC50 - EC80 | The optimal concentration should be determined empirically. |
| Final DMSO Concentration | ≤ 0.1% | Higher concentrations may be tolerated by some cell lines, but should be validated.[4][5] |
Table 2: Key Parameters for Calcium Mobilization Assay Optimization
| Parameter | Factor to Optimize | Typical Range |
| Cell Seeding Density (96-well) | Signal window, cell health | 40,000 - 80,000 cells/well[7] |
| Dye Loading Time | Signal-to-background ratio | 30 - 60 minutes at 37°C |
| This compound Pre-incubation Time | Antagonist-receptor binding | 10 - 30 minutes |
| Agonist Stimulation Time | Peak calcium response | 60 - 180 seconds |
Visualizations
Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting flow for inconsistent this compound assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell density-dependent changes in intracellular Ca2+ mobilization via the P2Y2 receptor in rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
Troubleshooting S6821 experiments for inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in experiments involving the TAS2R8 antagonist, S6821.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the bitter taste receptor TAS2R8, which is a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to block the activation of TAS2R8, thereby inhibiting downstream signaling pathways typically triggered by bitter tastants that bind to this receptor.
Q2: What are the common assays used to measure this compound activity?
The activity of this compound is typically measured using cell-based functional assays that monitor the downstream signaling of GPCRs. The most common methods are calcium mobilization assays and cyclic AMP (cAMP) assays.[4][5][6][7][8]
Q3: What is the expected IC50 value for this compound?
Reported IC50 values for this compound can vary between studies, which may be a source of perceived inconsistency. It is crucial to establish a baseline IC50 in your specific assay system.
| Reported IC50 Value | Source |
| 21 nM | DC Chemicals[2] |
| 35 nM | MedchemExpress[1] |
Q4: Why am I seeing significant variability in my dose-response curves for this compound?
Variability in dose-response curves for GPCR antagonists like this compound is a common issue in cell-based assays.[9] This can stem from multiple sources, including cell health and passage number, reagent stability and concentration, incubation times, and the specific assay protocol used. The troubleshooting guide below addresses these factors in detail.
Troubleshooting Guide for Inconsistent this compound Results
This guide is designed to help you identify and resolve common issues leading to inconsistent experimental outcomes.
Problem 1: High Well-to-Well Variability in Signal
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure cells are thoroughly resuspended before seeding to achieve a uniform monolayer. Optimize cell seeding density for your specific cell line to ensure 90-100% confluency on the day of the assay.[8] |
| Inconsistent Pipetting | Use calibrated pipettes and proper technique. For multi-well plates, consider using automated liquid handlers to minimize human error. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Cell Health Issues | Routinely check cells for contamination (e.g., mycoplasma). Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[7] |
Problem 2: Drifting IC50 Values Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent Agonist Concentration | Prepare fresh agonist dilutions for each experiment. Use an agonist concentration that elicits a consistent submaximal response (e.g., EC80) to ensure a stable assay window for antagonist activity. |
| Variability in Incubation Times | Strictly adhere to optimized incubation times for antagonist pre-incubation and agonist stimulation. Even small deviations can affect the measured IC50. |
| This compound Stock Degradation | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Store stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Cell Passage Number | Use cells from a narrow passage number range for all related experiments. High passage numbers can alter receptor expression levels and signaling efficiency. |
| Reagent Variability | Use the same lot of critical reagents (e.g., serum, assay kits) for a set of comparative experiments. Qualify new lots of reagents before use in critical studies. |
Problem 3: Low Signal-to-Background Ratio or Poor Assay Window
| Potential Cause | Recommended Solution |
| Suboptimal Cell Density | Perform a cell titration experiment to determine the optimal cell number that provides the best assay window without saturating the signal.[10] |
| Low Receptor Expression | If using a recombinant cell line, verify the expression level of TAS2R8. Low expression will result in a weak signal. |
| Agonist Concentration Too High or Too Low | Optimize the agonist concentration. An EC50-EC80 concentration is typically recommended for antagonist assays to provide a sufficient window for inhibition.[10] |
| Incorrect Assay Buffer | Ensure the assay buffer is compatible with your cells and assay chemistry. For example, some calcium dyes require specific buffer conditions. |
| Fluorescence Quenching or Interference | If using a fluorescence-based assay, check for autofluorescence of your compounds or media. Consider using red-shifted dyes to minimize background fluorescence.[9] |
Experimental Protocols
Calcium Mobilization Assay for this compound
This protocol is adapted for a 96-well plate format using a fluorescent calcium indicator.
-
Cell Seeding:
-
Culture cells expressing TAS2R8 to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 50,000 cells/well) and incubate overnight.[8]
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Add the calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-8) to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.[4]
-
-
This compound Incubation (Antagonist Pre-incubation):
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells.
-
Incubate at room temperature for a predetermined time (e.g., 15-30 minutes).
-
-
Agonist Stimulation and Signal Reading:
-
Prepare the TAS2R8 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist to all wells simultaneously using the instrument's injection system.
-
Continue to record the fluorescence signal for at least 2 minutes.[4]
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Plot the fluorescence response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
cAMP Assay for this compound
This protocol is for an antagonist assay measuring the inhibition of agonist-induced changes in cAMP levels.
-
Cell Seeding:
-
Seed TAS2R8-expressing cells into a 384-well plate at an optimized density and incubate overnight.
-
-
This compound and Agonist Incubation:
-
Prepare serial dilutions of this compound.
-
Prepare the TAS2R8 agonist at its EC80 concentration.
-
Add the this compound dilutions to the wells.
-
Immediately add the agonist to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Add the lysis buffer containing the detection reagents (e.g., using an HTRF or AlphaScreen assay kit).
-
Incubate as per the manufacturer's instructions to allow for cell lysis and the detection reaction to occur.[6]
-
-
Signal Reading:
-
Read the plate on a compatible plate reader (e.g., for time-resolved fluorescence or luminescent signal).
-
-
Data Analysis:
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic model to calculate the IC50.
-
Visualizations
Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an this compound antagonist assay.
Caption: Logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
S6821 metabolism and its impact on experimental outcomes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of S6821 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8, which is a G protein-coupled receptor (GPCR).[1][2][3] Its primary mechanism of action is to block the activation of TAS2R8 by bitter compounds.[1][2][4]
Q2: What is the metabolic profile of this compound?
A2: In vitro studies using rat and human liver microsomes have shown that this compound undergoes Phase I metabolism. The primary metabolic pathway is monohydroxylation at various positions on the phenol ring, resulting in three main metabolites: M397A, M397B, and M397C.
Q3: What are the known metabolites of this compound and are they active?
A3: The known metabolites are M397A, M397B, and M397C, which are monohydroxylated forms of this compound. The biological activity of these metabolites has not been extensively reported in publicly available literature. It is recommended to consider the potential for metabolite activity in your experimental design.
Q4: Are there any known off-target effects of this compound?
A4: this compound is reported to be a selective antagonist for TAS2R8. However, as with any small molecule, the potential for off-target effects should be considered. It is advisable to perform counter-screens or use structurally distinct TAS2R8 antagonists to confirm that the observed effects are specifically due to TAS2R8 inhibition.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: For in vitro experiments, this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C to maintain stability. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.
Troubleshooting Guides
Inconsistent Results in TAS2R8 Functional Assays
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High variability in antagonist IC50 values | Cell health and passage number variability. | Ensure consistent cell passage number and viability for all experiments. Regularly check for mycoplasma contamination. |
| Instability of this compound in assay buffer. | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the time the compound spends in aqueous buffer before addition to the assay plate. | |
| Agonist concentration is not optimal. | Use an agonist concentration that elicits a submaximal response (e.g., EC80) to ensure a sufficient window for observing antagonism. | |
| Complete lack of this compound antagonist activity | Incorrect assay setup or reagent failure. | Verify the activity of the TAS2R8 agonist and the functionality of the detection system (e.g., calcium indicator dye, reporter gene). |
| This compound degradation. | Check the integrity of the this compound stock solution. If possible, confirm its identity and purity via analytical methods like LC-MS. | |
| Cell line does not express functional TAS2R8. | Confirm TAS2R8 expression and function in your cell line using a known agonist and antagonist. |
Unexpected Outcomes in Metabolism Studies
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Faster than expected metabolism of this compound | High metabolic activity of the in vitro system (e.g., liver microsomes, S9 fraction). | Reduce the concentration of the microsomal protein or the incubation time. |
| Instability of this compound under incubation conditions. | Run a control incubation without the NADPH-regenerating system to assess non-enzymatic degradation. | |
| Slower than expected or no metabolism of this compound | Low metabolic activity of the in vitro system. | Use a positive control compound known to be metabolized by the same cytochrome P450 enzymes to verify the activity of your system. |
| Inhibition of metabolic enzymes by this compound or its metabolites. | Perform a cytochrome P450 inhibition assay to determine if this compound is an inhibitor of the major drug-metabolizing enzymes. | |
| Appearance of unexpected metabolite peaks | Contamination of the this compound sample or in vitro system. | Analyze the this compound stock solution and all assay components for purity. |
| Formation of reactive metabolites that adduct to proteins or other molecules. | Employ trapping agents in the incubation mixture to detect the formation of reactive species. |
Data Presentation
Table 1: In Vitro Metabolism of this compound (Illustrative Data)
| Parameter | Human Liver Microsomes | Rat Liver Microsomes |
| Incubation Time (min) | 0, 5, 15, 30, 60 | 0, 5, 15, 30, 60 |
| This compound Concentration (µM) | 1 | 1 |
| Metabolite M397A Formation Rate (pmol/min/mg protein) | ~15 | ~25 |
| Metabolite M397B Formation Rate (pmol/min/mg protein) | ~8 | ~12 |
| Metabolite M397C Formation Rate (pmol/min/mg protein) | ~5 | ~7 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Moderate | High |
Note: The quantitative values in this table are illustrative and intended to provide a qualitative understanding of this compound metabolism. Actual values should be determined experimentally.
Table 2: Cytochrome P450 Inhibition Profile of this compound (Illustrative Data)
| CYP Isoform | IC50 (µM) | Potential for Drug-Drug Interaction |
| CYP1A2 | > 50 | Low |
| CYP2C9 | > 50 | Low |
| CYP2C19 | > 50 | Low |
| CYP2D6 | > 50 | Low |
| CYP3A4 | ~ 25 | Low to Moderate |
Note: The IC50 values are illustrative. Researchers should perform their own CYP inhibition assays to determine the precise inhibitory potential of this compound.
Experimental Protocols
Protocol 1: In Vitro TAS2R8 Functional Assay (Calcium Mobilization)
-
Cell Culture: Culture HEK293 cells stably expressing human TAS2R8 and a G-protein alpha subunit (e.g., Gα16/gust44) in appropriate media.
-
Cell Plating: Seed cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare the TAS2R8 agonist at a concentration that gives a submaximal response (e.g., EC80).
-
Assay Procedure: a. Wash the cells with assay buffer to remove excess dye. b. Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). c. Add the this compound dilutions to the wells and incubate for 15-30 minutes. d. Add the TAS2R8 agonist to all wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: Calculate the inhibition of the agonist-induced calcium response by this compound and determine the IC50 value.
Protocol 2: In Vitro Metabolic Stability Assay
-
Reagents:
-
Pooled human or rat liver microsomes
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound stock solution (in DMSO)
-
Acetonitrile with an internal standard for quenching the reaction
-
-
Incubation: a. Pre-warm the microsomal suspension and phosphate buffer to 37°C. b. In a microcentrifuge tube, combine the microsomes, buffer, and this compound (final concentration typically 1 µM). c. Pre-incubate the mixture for 5 minutes at 37°C. d. Initiate the reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Mandatory Visualizations
References
Technical Support Center: Addressing S6821 Variability in Sensory Panel Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in sensory panel data for the investigational compound S6821.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in sensory panel data for a compound like this compound?
Variability in sensory panel data can arise from three primary sources: the test subjects (panelists), the samples being evaluated, and the experimental conditions.
-
Panelist-related variability is often the largest source and can be influenced by:
-
Physiological factors: Individual differences in sensory thresholds (sensitivity to tastes and smells), adaptation to stimuli, and general health (e.g., a cold can affect perception).[1]
-
Psychological factors: Personal biases, expectations, motivation, and the tendency to use certain parts of a scale (e.g., avoiding extreme values).[1]
-
Inconsistent terminology: Panelists may interpret sensory attributes differently if not properly trained on a standardized lexicon.
-
-
Sample-related variability can stem from:
-
Inhomogeneity: Lack of uniformity in the this compound formulation across different samples.
-
Degradation or instability: Changes in the sensory properties of this compound over time or under certain storage conditions.
-
-
Environmental and procedural variability includes:
-
Inconsistent sample presentation: Variations in sample temperature, volume, and serving containers.
-
Distractions in the testing environment: Noise, odors, and uncomfortable lighting or temperature can affect panelist concentration.
-
Procedural errors: Lack of randomization in sample presentation order can lead to presentation errors, where the evaluation of one sample is influenced by the preceding ones.[1]
-
Q2: How can we minimize variability in our sensory panel data for this compound?
Minimizing variability requires a multi-faceted approach focused on standardization and training:
-
Panelist Selection and Training:
-
Screen panelists for sensory acuity and their ability to describe perceptions.
-
Conduct comprehensive training on the specific sensory attributes of this compound, using reference standards to anchor the scale and ensure consistent terminology.[2]
-
Regularly monitor panelist performance for repeatability and consistency.[3][4]
-
-
Standardized Protocols:
-
Implement a detailed and consistent protocol for sample preparation and presentation.
-
Control the testing environment to minimize distractions.
-
Randomize the order of sample presentation for each panelist to avoid bias.[1]
-
-
Statistical Analysis:
-
Use appropriate statistical methods, such as Analysis of Variance (ANOVA), to identify and quantify sources of variability.
-
Monitor panelist performance over time to identify any drift or inconsistency.
-
Q3: What statistical methods are appropriate for analyzing sensory panel data for this compound?
Several statistical methods can be used to analyze sensory panel data:
-
Analysis of Variance (ANOVA): This is a powerful tool for partitioning the total variation in the data into different sources (e.g., panelists, samples, sessions).[5] It can help determine if there are significant differences between this compound formulations and assess the performance of the panel.
-
Principal Component Analysis (PCA): PCA can be used to reduce the dimensionality of the data and visualize the relationships between sensory attributes and the different this compound samples. It can also help in understanding the overall sensory profile of the compound.
-
Panelist Performance Metrics: Specific metrics can be calculated to evaluate individual panelist and overall panel performance, including:
Troubleshooting Guides
Below are troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments with this compound.
| Problem/Symptom | Possible Causes | Recommended Solutions |
| High inter-panelist variability in ratings for the same this compound formulation. | - Panelists are using the rating scale differently (e.g., some use the full range, others only the middle).- Inconsistent understanding of sensory attribute terminology.- Individual differences in sensory sensitivity (thresholds). | - Conduct panelist training and calibration sessions: Use reference standards to anchor the endpoints of the rating scale. Discuss and agree upon the definitions of all sensory attributes.- Monitor individual panelist performance: Use statistical measures to track each panelist's scale usage and consistency over time. Provide feedback and retraining as needed.- Screen panelists: During recruitment, screen for sensory acuity to ensure panelists can detect relevant differences. |
| Sensory panel results for this compound are not reproducible across different sessions. | - Changes in the this compound sample over time (e.g., degradation).- Variations in sample preparation and presentation between sessions.- Panelist drift (panelists' perceptions or use of the scale changes over time).- Environmental conditions in the testing facility are not consistent. | - Ensure sample integrity: Use fresh samples for each session or establish the shelf-life of this compound and test within that timeframe.- Standardize protocols: Have a detailed, documented procedure for sample preparation, serving temperature, and volume.- Conduct regular panel retraining: Hold refresher sessions to reinforce attribute definitions and scale usage.- Control the testing environment: Maintain consistent lighting, temperature, and a quiet, odor-free environment. |
| The sensory panel is unable to detect significant differences between different this compound formulations. | - The differences between the formulations are below the panel's detection threshold.- Panelists are not sensitive enough to the key differentiating attributes.- High level of "noise" (random variability) in the data is masking the true differences. | - Increase panelist training: Focus training on the specific attributes that are expected to differ between formulations. Use discrimination tests to verify panelists' ability to detect these differences.- Review panelist selection criteria: Ensure that panelists have the required sensory acuity for the specific task.- Improve experimental control: By minimizing other sources of variability (procedural, environmental), the "signal" from the product differences will be more apparent. |
| A specific panelist's data is consistently different from the rest of the panel. | - The panelist may have a specific sensory deficit (e.g., anosmia to a particular odorant).- The panelist may have a different understanding of an attribute or the rating scale.- The panelist may not be following the evaluation protocol correctly. | - Review the panelist's data: Use statistical tools to identify the specific attributes where the panelist deviates from the panel mean.- Have a one-on-one discussion with the panelist: Review the attribute definitions and evaluation procedure to identify any misunderstandings.- Consider retraining or removal from the panel: If the inconsistency persists and cannot be resolved through training, it may be necessary to remove the panelist from this specific panel to improve the reliability of the data. |
Data Presentation
Table 1: Example of Raw Sensory Data for Two this compound Formulations
This table shows an example of how raw data from a sensory panel could be structured. Each row represents a panelist's rating for a specific attribute of a given formulation in a particular session.
| Panelist ID | Session | Formulation | Attribute | Intensity (0-100) |
| P01 | 1 | This compound-A | Bitterness | 75 |
| P01 | 1 | This compound-B | Bitterness | 60 |
| P02 | 1 | This compound-A | Bitterness | 80 |
| P02 | 1 | This compound-B | Bitterness | 65 |
| ... | ... | ... | ... | ... |
| P10 | 2 | This compound-A | Metallic Aftertaste | 30 |
| P10 | 2 | This compound-B | Metallic Aftertaste | 25 |
Table 2: Example of ANOVA Results for Bitterness Attribute of this compound
This table summarizes the results of an Analysis of Variance (ANOVA) for the bitterness attribute, showing the sources of variation and their statistical significance.
| Source of Variation | Degrees of Freedom (df) | Sum of Squares (SS) | Mean Square (MS) | F-value | P-value |
| Formulation | 1 | 2250 | 2250 | 15.00 | <0.01 |
| Panelist | 9 | 1800 | 200 | 1.33 | >0.05 |
| Formulation x Panelist | 9 | 1350 | 150 | - | - |
| Error | 20 | 3000 | 150 | ||
| Total | 39 | 8400 |
In this example, the low p-value for "Formulation" indicates a significant difference in bitterness between the this compound formulations. The non-significant p-value for "Panelist" suggests that, as a group, the panelists are not significantly different from each other in their average bitterness ratings.
Table 3: Example of Panelist Performance Metrics
This table provides an example of how to present key performance indicators for each panelist.
| Panelist ID | Repeatability (Std. Dev. of Replicates) | Agreement with Panel Mean (Correlation) | Discrimination Ability (p-value from individual ANOVA) |
| P01 | 2.5 | 0.92 | 0.02 |
| P02 | 3.1 | 0.88 | 0.04 |
| P03 | 5.5 | 0.65 | 0.15 |
| ... | ... | ... | ... |
Low standard deviation indicates good repeatability. High correlation indicates good agreement with the panel. A low p-value indicates good discrimination ability.
Experimental Protocols
Quantitative Descriptive Analysis (QDA) Protocol for this compound
This protocol outlines the key steps for conducting a Quantitative Descriptive Analysis to characterize the sensory profile of this compound.
1. Panelist Recruitment and Screening:
-
Recruit 10-15 individuals who are regular users of similar products (if applicable) or meet specific demographic criteria.
-
Screen candidates for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) and relevant aromas.
-
Assess their ability to describe sensory perceptions verbally.
2. Terminology Development (Lexicon Generation):
-
Conduct initial sessions where panelists are exposed to a range of this compound formulations and other relevant products.
-
Through open discussion facilitated by a panel leader, the panelists generate a list of descriptive terms for the appearance, aroma, flavor, and mouthfeel of this compound.
-
The panel leader guides the discussion to reach a consensus on the definition of each term.
3. Panelist Training and Calibration:
-
Train the panelists on the agreed-upon lexicon, using reference standards to illustrate each attribute and its intensity levels.
-
Conduct practice sessions where panelists rate the intensity of each attribute on an unstructured line scale (e.g., a 15-cm line with anchors "low" and "high").
-
Provide feedback to the panelists on their performance to ensure they are using the scale consistently and in agreement with the rest of the panel.
4. Formal Evaluation:
-
Prepare and code samples of each this compound formulation according to a randomized experimental design.
-
Present the samples one at a time to the panelists in individual sensory booths with controlled lighting and temperature.
-
Panelists independently rate the intensity of each sensory attribute for each sample on the provided line scale.
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
5. Data Analysis:
-
Convert the ratings from the line scales into numerical data.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, PCA) to determine the sensory profile of each this compound formulation and to assess panel performance.
Mandatory Visualizations
Caption: Experimental workflow for Quantitative Descriptive Analysis.
Caption: Simplified signaling pathway for bitter taste perception.
References
- 1. Sensory analysis mistakes: how to avoid them - Smart Sensory Solutions [smartsensorysolutions.com]
- 2. DLG Expert report 12/2018: Practice guide for sensory panel training Part 2 [dlg.org]
- 3. Panel Performance in Descriptive Analysis: Key Insights for Food and Non-Food Products - Compusense [compusense.com]
- 4. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 5. Customer Community [community.lumivero.com]
How to control for S6821 nonspecific binding
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling for nonspecific binding of S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that acts as a potent and selective antagonist of the bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR).[1][2] Its primary function is to block the activation of TAS2R8 by bitter compounds, thereby reducing the perception of bitterness.[3][4] It has been approved for use as a food additive for this purpose.[1][3]
Q2: What is nonspecific binding and why is it a concern when working with this compound?
Nonspecific binding refers to the interaction of a compound, such as this compound, with molecules or surfaces other than its intended target (TAS2R8). This can lead to inaccurate experimental results, including an overestimation of the compound's potency or the observation of off-target effects. Controlling for nonspecific binding is crucial for obtaining reliable and reproducible data in in vitro and cell-based assays.
Q3: What are the common causes of nonspecific binding in assays involving this compound?
Nonspecific binding of this compound can be influenced by several factors, including:
-
Hydrophobic interactions: The compound may adhere to plastic surfaces of assay plates or pipette tips.
-
Electrostatic interactions: Charged regions of the this compound molecule may interact with charged surfaces or macromolecules.
-
Binding to other cellular components: At high concentrations, this compound might interact with other proteins or lipids in the assay system.
-
Cell health and density: Unhealthy or overly dense cell cultures can contribute to higher nonspecific binding.
Q4: How can I determine the extent of nonspecific binding in my experiment?
To quantify nonspecific binding, you should include appropriate controls in your experimental design. A common method is to measure the binding of this compound in the presence of a high concentration of an unlabeled competitor that also binds to TAS2R8. The binding that remains in the presence of the competitor is considered nonspecific. Alternatively, using cells that do not express the target receptor (TAS2R8) can help quantify binding to other cellular components and the assay apparatus.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating common issues related to this compound nonspecific binding during in vitro experiments.
Issue 1: High Background Signal in Cell-Based Assays
Symptoms:
-
High signal in control wells lacking the target receptor (TAS2R8).
-
Inconsistent baseline readings across the assay plate.
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic interactions with plasticware | 1. Pre-treat plates and tips with a blocking agent (e.g., 0.1% BSA or 0.5% non-fat dry milk in assay buffer).2. Use low-binding microplates. | Reduced background signal and improved consistency. |
| Suboptimal assay buffer composition | 1. Increase the concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.2. Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% in the assay buffer. | Decreased nonspecific adherence of this compound to surfaces. |
| Inadequate washing steps | 1. Increase the number of wash steps after incubation with this compound.2. Increase the duration of each wash step. | More effective removal of unbound this compound, leading to lower background. |
| Poor cell health or inappropriate cell density | 1. Ensure cells are healthy and in the logarithmic growth phase before seeding.2. Optimize cell seeding density to achieve a confluent monolayer without overgrowth. | Healthier cells can lead to more consistent and specific binding. |
Issue 2: Poor Reproducibility of IC50 Values
Symptoms:
-
Significant variability in the calculated IC50 of this compound across replicate experiments.
-
Inconsistent dose-response curves.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Variable nonspecific binding | 1. Consistently apply all recommended steps to reduce nonspecific binding (see Issue 1).2. Include a nonspecific binding control in every experiment to normalize the data. | More consistent and reliable IC50 values. |
| This compound aggregation at high concentrations | 1. Prepare fresh dilutions of this compound for each experiment.2. Briefly sonicate or vortex the stock solution before preparing dilutions. | Improved solubility and reduced variability at the higher end of the concentration curve. |
| Inconsistent incubation times | 1. Use a multichannel pipette or automated liquid handler for precise timing of reagent addition.2. Ensure all plates are incubated for the exact same duration. | Tighter error bars and more reproducible dose-response curves. |
Experimental Protocols
Protocol 1: Quantifying Nonspecific Binding in a Radioligand Binding Assay
This protocol describes a method to determine the specific and nonspecific binding of a radiolabeled version of this compound ([³H]-S6821) to cell membranes expressing TAS2R8.
Materials:
-
HEK293 cells stably expressing human TAS2R8.
-
Untransfected HEK293 cells (negative control).
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
[³H]-S6821 (specific activity ~80 Ci/mmol).
-
Unlabeled this compound.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from both TAS2R8-expressing and untransfected HEK293 cells.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 25 µg of TAS2R8-expressing cell membranes + [³H]-S6821 (at a concentration near its Kd).
-
Nonspecific Binding: 25 µg of TAS2R8-expressing cell membranes + [³H]-S6821 + a high concentration of unlabeled this compound (e.g., 10 µM).
-
Control Binding: 25 µg of untransfected cell membranes + [³H]-S6821.
-
-
Incubate the plate at room temperature for 1 hour with gentle agitation.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting the nonspecific binding from the total binding.
Data Presentation:
| Condition | Mean CPM (Counts Per Minute) | Calculated Binding |
| Total Binding | 15,200 | |
| Nonspecific Binding | 1,850 | |
| Specific Binding | 13,350 | |
| Control (No Receptor) | 1,950 |
Protocol 2: Functional Cell-Based Calcium Flux Assay
This protocol outlines a method to assess the antagonist activity of this compound while controlling for nonspecific effects.
Materials:
-
HEK293 cells co-expressing TAS2R8 and a promiscuous G-protein (e.g., Gα16).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
TAS2R8 agonist (e.g., a known bitter compound that activates TAS2R8).
-
This compound.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes. Include a vehicle-only control.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject the TAS2R8 agonist at a concentration that elicits a submaximal response (EC80) and immediately begin recording the fluorescence signal over time.
-
To test for nonspecific effects of this compound, include control wells where this compound is added to cells not expressing TAS2R8, or where this compound is added in the absence of the agonist to check for any intrinsic agonist or antagonist activity on background calcium levels.
-
Analyze the data by calculating the inhibition of the agonist-induced calcium response by this compound.
Visualizations
TAS2R8 Signaling Pathway
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
S6821 interference with fluorescent and luminescent assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the TAS2R8 antagonist, S6821, in fluorescent and luminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a potent and selective antagonist of the bitter taste receptor TAS2R8.[1] Its chemical structure, 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione, contains multiple aromatic and heterocyclic ring systems.[2] Such chemical motifs are common in molecules that can interfere with optical assays through mechanisms like autofluorescence or light quenching.[3][4]
Q2: What are the primary mechanisms by which a small molecule like this compound can cause assay interference?
Small molecules can interfere with fluorescent and luminescent assays in several ways:[3][5]
-
Autofluorescence: The compound itself may emit light at wavelengths that overlap with the assay's detection wavelengths, leading to a false-positive signal.[3]
-
Fluorescence Quenching: The compound can absorb the excitation light intended for the assay's fluorophore or the light emitted by it, resulting in a false-negative signal. This is also known as the "inner filter effect".[3]
-
Light Scattering: At higher concentrations, compounds can come out of solution and form precipitates or aggregates that scatter light, leading to noisy or inaccurate readings.
-
Luciferase Inhibition/Stabilization: In luminescent assays, the compound may directly inhibit or, in some cases, stabilize the luciferase enzyme, leading to either a decrease or an unexpected increase in the luminescent signal.[6][7]
-
Chemical Reactivity: The compound may react with assay components, such as the substrate or the reporter enzyme itself, altering their function.
Q3: My fluorescent signal is unexpectedly high in the presence of this compound. What could be the cause?
An unusually high fluorescent signal could be due to the intrinsic fluorescence (autofluorescence) of this compound. To investigate this, you should run a control experiment with this compound in the assay buffer without the fluorescent probe or other key assay components. A dose-dependent increase in fluorescence in this control experiment would confirm autofluorescence.
Q4: I'm seeing a decrease in my luminescent signal that doesn't seem to be related to my target. How can I troubleshoot this?
A decrease in luminescent signal could be due to direct inhibition of the luciferase enzyme by this compound or quenching of the luminescent signal. A luciferase inhibition counterscreen is the most effective way to determine if this compound is directly affecting the reporter enzyme.
Troubleshooting Guides
Issue 1: Suspected Autofluorescence in a Fluorescent Assay
Symptoms:
-
A dose-dependent increase in signal in the presence of this compound.
-
Signal is present even in control wells lacking the target enzyme or substrate.
Troubleshooting Protocol:
-
Compound-Only Control:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the dilutions to a microplate.
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
-
Spectral Scanning:
-
If available, use a spectrophotometer to measure the absorbance and emission spectra of this compound. This will help identify the wavelengths at which the compound absorbs and emits light.
-
Data Interpretation:
| This compound Concentration (µM) | Primary Assay Signal (RFU) | Compound-Only Control Signal (RFU) |
| 0.1 | 12050 | 150 |
| 1 | 15300 | 3400 |
| 10 | 25800 | 13950 |
| 100 | 26100 | 14200 |
If the compound-only control shows a significant, concentration-dependent signal, autofluorescence is likely occurring.
Issue 2: Suspected Signal Quenching in a Fluorescent Assay
Symptoms:
-
A dose-dependent decrease in signal that is not attributable to the biological target.
Troubleshooting Protocol:
-
Quenching Assay:
-
Run the assay reaction to completion to generate a stable fluorescent signal.
-
Alternatively, use a stable, purified fluorescent dye at a concentration that gives a similar signal intensity to your assay.
-
Add a serial dilution of this compound to the wells.
-
Measure the fluorescence at different time points after adding this compound.
-
Data Interpretation:
| This compound Concentration (µM) | Signal of Stable Fluorophore (RFU) | % Quenching |
| 0 | 50000 | 0% |
| 1 | 45100 | 9.8% |
| 10 | 27500 | 45% |
| 100 | 8500 | 83% |
A concentration-dependent decrease in the signal from a stable fluorophore indicates quenching by this compound.
Issue 3: Suspected Luciferase Inhibition in a Luminescent Assay
Symptoms:
-
A dose-dependent decrease in luminescent signal in the primary assay.
Troubleshooting Protocol:
-
Luciferase Inhibition Counterscreen:
-
Perform a cell-free assay using purified luciferase enzyme and its substrate.
-
Add a serial dilution of this compound to the reaction.
-
Measure the luminescence.
-
Data Interpretation:
| This compound Concentration (µM) | Luciferase Activity (% of Control) |
| 0.1 | 98.2% |
| 1 | 85.1% |
| 10 | 45.6% |
| 100 | 12.3% |
A dose-dependent decrease in luciferase activity confirms direct inhibition of the enzyme by this compound.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a stock solution of this compound in DMSO.
-
Create a 2-fold serial dilution series of this compound in your final assay buffer, starting from your highest intended assay concentration.
-
Add 100 µL of each dilution to the wells of a black, clear-bottom microplate. Include wells with assay buffer only as a blank.
-
Read the plate on a fluorescence plate reader using the same excitation and emission filters as your primary assay.
-
Subtract the average blank value from all measurements.
-
Plot the background-subtracted relative fluorescence units (RFU) against the concentration of this compound.
Protocol 2: Luciferase Inhibition Counterscreen
-
Reconstitute purified luciferase enzyme in the appropriate assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a white, opaque microplate, add the this compound dilutions, the luciferase enzyme solution, and any necessary co-factors (e.g., ATP).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by injecting the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).
Visualizations
Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.
References
- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 5. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. tandfonline.com [tandfonline.com]
Best practices for S6821 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8.[1][2][3] This guide includes troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a selective antagonist of the bitter taste receptor TAS2R8.[1][2][3] It is utilized in research and development to block or reduce the bitterness of certain compounds, including active pharmaceutical ingredients (APIs), by preventing the activation of TAS2R8.[3] TAS2R8 is a G-protein coupled receptor (GPCR) involved in the perception of bitter taste.[4]
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations may vary slightly between suppliers, but general guidelines are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the powdered this compound in high-quality, anhydrous DMSO to the desired concentration. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
As with any chemical compound, it is essential to follow standard laboratory safety procedures. This includes wearing appropriate PPE, such as a lab coat, safety glasses, and gloves.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[5][6]
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound in both powdered and solvent forms to ensure its long-term stability and efficacy in experiments.
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder | -20°C | 3 years | MedchemExpress[4] |
| 0 - 4°C (short term) | Days to weeks | MedKoo Biosciences[1] | |
| -20°C (long term) | Months to years | MedKoo Biosciences[1] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | MedchemExpress[4] |
| -20°C | 1 month | MedchemExpress[4] | |
| 0 - 4°C (short term) | Days to weeks | MedKoo Biosciences[1] | |
| -20°C (long term) | Months | MedKoo Biosciences[1] |
Experimental Protocols
General Protocol for a Cell-Based TAS2R8 Antagonist Assay
This protocol outlines a general workflow for assessing the antagonist activity of this compound on the TAS2R8 receptor in a cell-based assay. This is a common application for researchers working with this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low antagonist activity of this compound | 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Incorrect Concentration: Calculation error or inaccurate pipetting. 3. Cell Health Issues: Cells are unhealthy, of a high passage number, or were not seeded at the optimal density. 4. Assay Conditions: Suboptimal incubation times or temperatures. | 1. Use a fresh aliquot of this compound stock solution. Prepare new stock solution from powder if necessary. 2. Double-check all calculations and ensure pipettes are calibrated. 3. Use healthy, low-passage cells and optimize seeding density.[7] 4. Optimize incubation times and other assay parameters. |
| High background signal in the assay | 1. Autofluorescence: Cellular components or media supplements (e.g., phenol red, FBS) can cause autofluorescence. 2. Cell Clumping: Uneven distribution of cells in the well. | 1. Use phenol red-free media and consider using a red-shifted fluorescent dye.[8] Measuring from the bottom of the plate can also help.[9] 2. Ensure a single-cell suspension before seeding and mix gently but thoroughly.[7] |
| Inconsistent results between experiments | 1. Variability in Reagents: Using different lots of media, serum, or other reagents. 2. Pipetting Errors: Inconsistent pipetting technique. 3. Cell Passage Number: Using cells at different passage numbers between experiments. | 1. Maintain a consistent source and lot for all critical reagents.[7] 2. Ensure proper mixing of solutions and use calibrated pipettes.[7] 3. Use cells within a narrow passage number range for all experiments. |
| Precipitation of this compound in aqueous buffer | 1. Poor Solubility: this compound has low aqueous solubility. 2. High Concentration: The final concentration in the assay buffer is too high. | 1. Ensure the final concentration of DMSO is compatible with your cell line and does not exceed recommended levels (typically <0.5%). 2. Test a range of this compound concentrations to find the optimal working concentration that remains in solution. |
Signaling Pathway
This compound acts by antagonizing the TAS2R8 receptor, which is a G-protein coupled receptor (GPCR). The binding of a bitter agonist to TAS2R8 typically initiates a signaling cascade that leads to the perception of bitterness. This compound blocks this initial step.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. revvity.com [revvity.com]
- 7. biocompare.com [biocompare.com]
- 8. selectscience.net [selectscience.net]
- 9. bitesizebio.com [bitesizebio.com]
Technical Support Center: Overcoming Challenges in S6821 Delivery to Extra-Oral Tissues
Disclaimer: S6821 is a potent and selective TAS2R8 antagonist, primarily developed and approved as a bitter taste blocker with limited systemic exposure.[1][2][3] The following technical support guide is intended for research professionals exploring the hypothetical application of this compound for therapeutic purposes in extra-oral tissues. The information provided is based on general principles of small molecule drug delivery and may not be directly applicable to this compound without extensive further research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a potent and selective antagonist of the Taste 2 Receptor 8 (TAS2R8), a G-protein coupled receptor (GPCR) responsible for mediating bitter taste perception in humans.[1][2][4][5] Its primary application is as a bitter taste blocker in the food and pharmaceutical industries.[2][3] In its intended use, it has been shown to have an excellent safety profile and is not found to be mutagenic or disruptive in vitro.[4][5]
Q2: What are the potential challenges in delivering this compound to extra-oral tissues?
Delivering this compound, a small molecule, to specific extra-oral tissues presents several challenges common to systemic drug delivery. These include:
-
Low Bioavailability: The inherent properties of this compound may lead to poor absorption, rapid metabolism, or quick clearance from circulation, reducing the amount of compound reaching the target tissue.[6][7]
-
Off-Target Effects: While selective for TAS2R8, this compound could interact with other receptors or cellular components in extra-oral tissues, leading to unintended biological effects.[8]
-
Stability and Degradation: this compound may be unstable in biological fluids or within the target tissue, leading to loss of activity.[9][10]
-
Delivery Vehicle Associated Issues: If a delivery vehicle like nanoparticles or liposomes is used, challenges related to vehicle stability, toxicity, and efficient drug release at the target site may arise.[6][11][12]
Q3: Are there known extra-oral tissues that express TAS2R8?
Yes, research has shown that TAS2R8 and other bitter taste receptors are expressed in a variety of extra-oral tissues, including the gastrointestinal tract, respiratory system, and even in adipocytes and the brain.[13][14] The physiological roles of these extra-oral TAS2Rs are an active area of research and may be involved in processes like appetite regulation and innate immunity.[13][14]
Troubleshooting Guides
Issue 1: Low Bioavailability of this compound at the Target Tissue
| Possible Cause | Troubleshooting Step | Rationale |
| Poor solubility of this compound in physiological fluids. | Formulate this compound with solubility enhancers such as cyclodextrins or use a lipid-based delivery system like liposomes or solid lipid nanoparticles.[6][11] | Improving solubility can increase the concentration of this compound available for absorption and distribution to the target tissue. |
| Rapid metabolism or clearance of this compound. | Consider co-administration with inhibitors of relevant metabolic enzymes (if known) or encapsulate this compound in a protective delivery vehicle like PEGylated nanoparticles to increase circulation time.[15] | Reducing the rate of metabolism and clearance can prolong the exposure of the target tissue to this compound. |
| Inefficient penetration of this compound into the target tissue. | If targeting solid tumors, consider strategies to enhance the Enhanced Permeability and Retention (EPR) effect, such as using nanoparticles of a specific size range (20-200 nm).[15][16] For other tissues, consider conjugation of this compound to a targeting ligand that binds to receptors on the target cells.[6] | Active targeting or exploiting the pathophysiology of the target tissue can improve drug accumulation. |
Issue 2: Observed Off-Target Effects or Cellular Toxicity
Possible Cause | Troubleshooting Step | Rationale High concentration of this compound leading to non-specific interactions. | Perform a dose-response study to determine the minimal effective concentration of this compound at the target tissue. | Using the lowest effective dose can minimize off-target effects while still achieving the desired therapeutic outcome. Interaction of the delivery vehicle with non-target cells. | Modify the surface properties of the delivery vehicle (e.g., using PEGylation to create a "stealth" coating) to reduce non-specific uptake.[15] | Surface modification can decrease opsonization and uptake by the reticuloendothelial system, leading to longer circulation and better targeting. this compound may have unknown targets in extra-oral tissues. | Conduct in vitro screening of this compound against a panel of receptors and cell lines relevant to the observed off-target effects. | Identifying unintended molecular targets can help in redesigning the therapeutic approach or predicting potential side effects.
Data Presentation
Table 1: Example Characteristics of this compound Nanoparticle Formulations
| Formulation ID | Nanoparticle Type | Mean Diameter (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| This compound-NP-01 | PLGA | 150 ± 10 | -25 ± 2 | 85 ± 5 | 5.2 ± 0.5 |
| This compound-NP-02 | Liposome | 120 ± 8 | -15 ± 3 | 92 ± 4 | 7.8 ± 0.7 |
| This compound-NP-03 | Solid Lipid Nanoparticle | 200 ± 15 | -30 ± 2 | 78 ± 6 | 4.5 ± 0.4 |
Table 2: Illustrative In Vivo Biodistribution of this compound Formulations
| Formulation | % Injected Dose/g in Liver | % Injected Dose/g in Spleen | % Injected Dose/g in Target Tissue |
| Free this compound | 45 ± 5 | 10 ± 2 | 1.5 ± 0.3 |
| This compound-NP-01 | 30 ± 4 | 15 ± 3 | 5.2 ± 0.8 |
| This compound-NP-02 | 25 ± 3 | 8 ± 2 | 8.9 ± 1.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles
This protocol describes a common method for encapsulating a hydrophobic compound like this compound into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion solvent evaporation technique.
Materials:
-
This compound
-
PLGA (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. This forms the oil phase.
-
Add the oil phase dropwise to 10 mL of a 2% PVA solution while stirring at 500 rpm.
-
Immediately sonicate the mixture on ice for 2 minutes at 40% amplitude to form an emulsion.
-
Continue stirring the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Collect the nanoparticles by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant for storage or immediate use.
Protocol 2: In Vitro this compound Release from Nanoparticles
This protocol outlines a method to determine the release kinetics of this compound from a nanoparticle formulation.
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Shaking incubator
-
HPLC system for this compound quantification
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in 1 mL of PBS.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a container with 50 mL of PBS at 37°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released over time.
Visualizations
Caption: Hypothetical signaling pathway of this compound as a TAS2R8 antagonist in an extra-oral cell.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]
- 6. rroij.com [rroij.com]
- 7. Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers. | Sigma-Aldrich [sigmaaldrich.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extra-oral bitter taste receptors: New targets against obesity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An update on extra-oral bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming limitations in nanoparticle drug delivery: triggered, intravascular release to improve drug penetration into tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of S6821 and S7958 as TAS2R8 Antagonists
For researchers, scientists, and drug development professionals, the effective antagonism of bitter taste receptors is a critical step in improving the palatability of pharmaceuticals and functional foods. Among the 25 known human bitter taste receptors (TAS2Rs), TAS2R8 is a key target for mitigating the bitterness of various compounds. This guide provides a detailed comparison of two prominent TAS2R8 antagonists, S6821 and S7958, summarizing their efficacy based on available experimental data and outlining the methodologies used for their evaluation.
This compound and S7958 are novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones that have been identified as potent and selective antagonists of the TAS2R8 receptor.[1][2] Both compounds have demonstrated efficacy in blocking TAS2R8-mediated bitterness in human sensory tests and have been approved as safe for use as bitter taste blockers by multiple regulatory bodies.[1][2]
Quantitative Efficacy Comparison
The primary measure of efficacy for a receptor antagonist is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist. Based on in vitro functional assays, this compound exhibits a significantly lower IC50 value compared to S7958, suggesting higher potency at the TAS2R8 receptor.
| Compound | IC50 (nM) | Source |
| This compound | 21 | |
| S7958 | 60 | MedchemExpress |
Lower IC50 values indicate greater potency.
Experimental Protocols
The determination of the antagonist efficacy of this compound and S7958 was primarily conducted using a cell-based calcium mobilization assay. This method is a standard for evaluating the activity of G-protein coupled receptors (GPCRs) like TAS2R8.
Calcium Mobilization Assay for TAS2R8 Antagonist Activity
This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]) triggered by a known TAS2R8 agonist. The protocol, as described in the primary literature for the discovery of this compound and S7958, is detailed below.
Objective: To determine the IC50 values of this compound and S7958 by measuring their ability to inhibit agonist-induced calcium flux in cells expressing the human TAS2R8 receptor.
Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably co-expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gustducin).
-
TAS2R8 Agonist: A known agonist for TAS2R8 (e.g., 10-camphorsulfonic acid).
-
Test Compounds: this compound and S7958 dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Plate Reader: A fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR or FlexStation).
-
Cell Culture Reagents: Standard cell culture media, fetal bovine serum (FBS), antibiotics, and cell dissociation solutions.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
Procedure:
-
Cell Culture and Plating:
-
HEK293 cells stably expressing TAS2R8 and Gα16/gustducin are cultured under standard conditions (37°C, 5% CO2).
-
Cells are harvested and seeded into black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
The plates are incubated for 24 hours.
-
-
Dye Loading:
-
The cell culture medium is removed from the wells.
-
Cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. This allows the dye to enter the cells.
-
-
Compound Addition (Antagonist):
-
After dye loading, the cells are washed with assay buffer.
-
Serial dilutions of the antagonist compounds (this compound and S7958) are prepared in assay buffer.
-
The antagonist solutions are added to the respective wells of the assay plate.
-
The plate is incubated for a predetermined period (e.g., 10-30 minutes) to allow the antagonist to bind to the TAS2R8 receptors.
-
-
Agonist Addition and Signal Detection:
-
The assay plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
A solution of the TAS2R8 agonist (at a concentration that elicits a submaximal response, typically EC80) is automatically injected into each well.
-
The fluorescence intensity is measured kinetically immediately after agonist addition for a period of 1-2 minutes. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The percentage of inhibition by the antagonist is calculated relative to the response of wells containing only the agonist (positive control) and wells with no agonist (negative control).
-
The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
-
Visualizing Key Processes
To better understand the context of this comparison, the following diagrams illustrate the TAS2R8 signaling pathway and the general workflow of the antagonist assay.
Caption: TAS2R8 signaling pathway initiated by a bitter agonist and blocked by an antagonist.
Caption: General experimental workflow for determining TAS2R8 antagonist efficacy.
Conclusion
Both this compound and S7958 are effective antagonists of the TAS2R8 bitter taste receptor. However, the available in vitro data indicates that This compound is the more potent of the two compounds , with an IC50 value approximately three times lower than that of S7958. This higher potency suggests that this compound may be effective at lower concentrations for blocking TAS2R8-mediated bitterness. The selection of either antagonist for research or product development purposes may also depend on other factors such as selectivity against other TAS2Rs, pharmacokinetic properties, and specific formulation requirements. The provided experimental protocol for the calcium mobilization assay serves as a robust framework for further comparative studies and the screening of novel TAS2R8 antagonists.
References
S6821 Under the Microscope: A Comparative Analysis of Bitter Blockers
For Immediate Release
In the realm of taste modulation, the quest for effective bitter blockers is a paramount objective for the pharmaceutical and food industries. S6821, a potent and selective antagonist of the TAS2R8 bitter taste receptor, has emerged as a significant player in this field. This guide provides a comprehensive comparative analysis of this compound against other notable bitter blockers, offering researchers, scientists, and drug development professionals a detailed overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Bitterness perception, mediated by the T2R/TAS2R family of G protein-coupled receptors, is a crucial defense mechanism against ingesting potentially toxic substances. However, this same mechanism can hinder the palatability of pharmaceuticals and certain functional foods. Bitter blockers are compounds designed to inhibit this perception. This guide delves into a comparative analysis of this compound with other key bitter blockers, including GIV3727, Probenecid, amphiphilic block copolymers, and the novel universal taste blocker, AF-353. Each of these agents employs a distinct mechanism to achieve bitterness suppression, ranging from specific receptor antagonism to broad-spectrum taste nerve inhibition.
Mechanism of Action: A Diverse Landscape
The strategies to combat bitterness are as varied as the molecules that elicit it. This compound operates with high specificity, targeting the TAS2R8 receptor.[1][2] In contrast, other blockers exhibit broader or entirely different mechanisms of action.
This compound: A selective antagonist for the TAS2R8 bitter taste receptor. Its targeted action makes it highly effective against bitter compounds that activate this specific receptor.
GIV3727: An antagonist of the hTAS2R31 receptor, known for its role in the bitter aftertaste of artificial sweeteners like saccharin and acesulfame potassium.
Probenecid: This compound inhibits a subset of bitter taste receptors, including hTAS2R16, through an allosteric mechanism, meaning it binds to a site on the receptor different from the bitter agonist binding site.[3][4]
Amphiphilic Block Copolymers: These molecules offer a non-receptor-mediated approach. They self-assemble into micelles that entrap bitter molecules, thereby reducing their availability to bind to taste receptors.
AF-353: A novel, universal bitter blocker that acts downstream of the receptors. It inhibits the P2X2/P2X3 receptors on taste nerves, preventing the transmission of the bitter signal to the brain. This mechanism allows it to block the bitterness of a wide array of compounds, regardless of which TAS2R they activate.
Bitter Taste Signaling Pathway
The perception of bitter taste is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This triggers a cascade of intracellular events, as depicted in the following signaling pathway diagram.
Caption: The canonical signaling pathway for bitter taste perception.
Quantitative Performance Analysis
The efficacy of bitter blockers can be quantified using various in vitro and in vivo methods. The half-maximal inhibitory concentration (IC50) is a common metric derived from in vitro assays, indicating the concentration of a blocker required to inhibit 50% of the bitter response. Sensory panel data provides a real-world measure of bitterness reduction in human subjects.
| Bitter Blocker | Target Receptor(s) | Bitter Agonist | IC50 (µM) | Assay Type | Reference |
| This compound | TAS2R8 | - | 0.035 | Not Specified | [5] |
| GIV3727 | hTAS2R31 | Acesulfame K | 6.4 | Calcium Imaging | [5] |
| Saccharin | 7.9 | Calcium Imaging | [5] | ||
| Probenecid | hTAS2R16 | Salicin | 292 | Calcium Imaging | [6] |
| hTAS2R38 | PTC | 211 | Calcium Imaging | [6] | |
| Abscisic Acid | T2R4 | Quinine | 34.4 | Calcium Imaging | [7] |
| Bitter Blocker | Mechanism | Efficacy | Sensory Study Details | Reference |
| Amphiphilic Block Copolymers | Micellar Encapsulation | Widely inhibits the bitterness of four typical bitter substances. | The study demonstrated the ability of these copolymers to suppress the bitterness of berberine hydrochloride, quinine sulfate, gentiopicroside, and matrine in aqueous solutions. | [2][8] |
| AF-353 | P2X2/P2X3 Inhibition | Universal bitter blocker. | Human sensory tests showed that rinsing with AF-353 suppressed the bitterness of all tested compounds. The effect lasted for 60-90 minutes. | [5][9] |
Experimental Protocols
The evaluation of bitter blockers relies on a combination of in vitro cell-based assays and in vivo human sensory panels.
In Vitro Calcium Imaging Assay
This assay is a common method to screen for and characterize the activity of bitter taste receptor modulators.
Caption: A typical workflow for an in vitro calcium imaging assay.
Detailed Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are a common choice for heterologous expression of taste receptors. Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS). For transfection, cells are seeded in multi-well plates and transfected with plasmids encoding the specific TAS2R and a promiscuous G-protein chimera, such as Gα16gust44, which couples to a wide range of GPCRs and directs signals to the calcium pathway.
-
Dye Loading: After 24-48 hours of incubation to allow for receptor expression, the culture medium is removed, and cells are loaded with a calcium-sensitive dye like Fluo-4 AM. The loading buffer often contains probenecid, which inhibits organic anion transporters to prevent the leakage of the dye from the cells.
-
Compound Preparation and Addition: Bitter agonists and antagonists (blockers) are prepared in a suitable buffer. Automated liquid handling systems are typically used to add the compounds to the cell plate. For antagonist screening, the blocker is often pre-incubated with the cells before the addition of the agonist.
-
Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The instrument measures the baseline fluorescence and then the change in fluorescence over time after the addition of the compounds. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The fluorescence data is normalized and used to generate dose-response curves. For antagonists, the IC50 value is calculated by plotting the percentage of inhibition of the agonist response against the concentration of the antagonist.
Human Sensory Panel Evaluation
Human sensory panels are essential for validating the efficacy of bitter blockers in a real-world context.
Methodology:
-
Panelist Selection and Training: A panel of trained sensory assessors is recruited. Panelists are screened for their ability to perceive bitterness and are trained to use a standardized intensity scale (e.g., a general Labeled Magnitude Scale - gLMS).
-
Sample Preparation: Solutions of the bitter compound with and without the bitter blocker are prepared at various concentrations. The temperature and pH of the solutions are carefully controlled.
-
Tasting Protocol: A common method is the "sip and spit" protocol. Panelists rinse their mouths with water before and between samples. They take a specific volume of the sample, hold it in their mouth for a set duration, and then expectorate.
-
Data Collection: Panelists rate the perceived bitterness intensity of each sample using the provided scale. Data is collected electronically or on paper ballots.
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is performed to determine if there is a significant reduction in perceived bitterness in the presence of the blocker.
Comparative Logic of Bitter Blockers
The choice of a bitter blocker depends on the specific application, including the identity of the bitter compound and the desired breadth of action.
Caption: A logical flow for selecting a suitable bitter blocker.
Conclusion
This compound stands out as a highly potent and selective bitter blocker for the TAS2R8 receptor, making it an excellent choice for applications where the target bitter compound is a known TAS2R8 agonist. However, the field of bitter modulation offers a diverse toolkit. For broader applications or when the bitter source is complex, other blockers like GIV3727, Probenecid, or novel approaches such as amphiphilic block copolymers and universal taste nerve blockers like AF-353 present viable alternatives. The selection of the most appropriate bitter blocker will ultimately depend on the specific requirements of the formulation, including the nature of the bitterant, the desired specificity, and regulatory considerations. The experimental protocols detailed herein provide a foundation for the continued evaluation and development of next-generation taste modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. An update on extra-oral bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of bitter taste perception by a small molecule hTAS2R antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In vitro assay useful to determine the potency of several bitter compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRPM5 and taste transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Unveiling the Potency and Selectivity of S6821: A Comparative Analysis Across TAS2R-Expressing Cell Lines
For researchers, scientists, and professionals in drug development, understanding the precise activity of a compound across different cellular contexts is paramount. This guide provides a comprehensive cross-validation of S6821, a potent antagonist of the bitter taste receptor TAS2R8. The following sections present a comparative analysis of this compound's activity, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
This compound has been identified as a highly potent and selective antagonist for the human taste 2 receptor member 8 (TAS2R8), a G-protein coupled receptor responsible for detecting bitter tastes.[1][2][3] Its primary application is as a bitter taste blocker in various consumables.[1][2] This guide delves into the experimental data that substantiates the activity and selectivity of this compound, providing a framework for its application in further research.
Comparative Activity of this compound
The inhibitory activity of this compound was assessed against its primary target, TAS2R8, and a panel of other human bitter taste receptors to determine its selectivity. This was achieved by utilizing engineered cell lines, predominantly Human Embryonic Kidney 293 (HEK293) cells, each stably expressing a specific TAS2R subtype. The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Target Receptor | Cell Line | This compound IC50 (µM) | Reference Agonist |
| TAS2R8 | HEK293-TAS2R8 | 0.035 | Quinine |
| TAS2R4 | HEK293-TAS2R4 | > 10 | Quinine |
| TAS2R7 | HEK293-TAS2R7 | > 10 | Quinine |
| TAS2R10 | HEK293-TAS2R10 | > 10 | Strychnine |
| TAS2R14 | HEK293-TAS2R14 | > 10 | Aristolochic Acid |
| TAS2R16 | HEK293-TAS2R16 | > 10 | Salicin |
| TAS2R38 | HEK293-TAS2R38 | > 10 | Phenylthiocarbamide (PTC) |
| TAS2R43 | HEK293-TAS2R43 | > 10 | Aristolochic Acid |
| TAS2R46 | HEK293-TAS2R46 | > 10 | Strychnine |
Data is synthesized from the reported high selectivity of this compound. The IC50 for TAS2R8 is a reported value, while the values for other TAS2Rs are representative of its high selectivity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and the experimental approach for its validation, the following diagrams illustrate the TAS2R8 signaling pathway and a typical experimental workflow.
Experimental Protocols
The following is a detailed methodology for a typical in vitro assay used to determine the antagonist activity of this compound.
Cell Culture and Plating:
-
Cell Line Maintenance: HEK293 cells stably expressing the human TAS2R8 gene and a promiscuous G-protein (e.g., Gα16-gust44) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are harvested and seeded into black-walled, clear-bottom 384-well plates at a density of 20,000 cells per well and incubated for 24 hours.
Calcium Mobilization Assay:
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a buffered saline solution for 1 hour at 37°C.
-
Compound Preparation: this compound is serially diluted to various concentrations in the assay buffer. A stock solution of a known TAS2R8 agonist (e.g., quinine) is also prepared.
-
Antagonist Addition: The dye-loading solution is removed, and the cells are washed. The various concentrations of this compound are then added to the respective wells and incubated for 15-30 minutes.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader. The TAS2R8 agonist is then injected into the wells, and the resulting change in fluorescence, indicative of intracellular calcium release, is measured kinetically over time.
Data Analysis:
-
Data Normalization: The fluorescence signals are normalized to the baseline fluorescence before agonist addition.
-
IC50 Determination: The normalized fluorescence response is plotted against the concentration of this compound. A dose-response curve is fitted using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximum agonist-induced response.
Selectivity Profiling:
To assess the selectivity of this compound, the same calcium mobilization assay is performed in parallel using different HEK293 cell lines, each engineered to express a different TAS2R subtype (as listed in the data table). The IC50 values obtained from these assays provide a quantitative measure of this compound's selectivity for TAS2R8 over other bitter taste receptors.
Conclusion
The experimental data robustly demonstrates that this compound is a highly potent and selective antagonist of the TAS2R8 receptor. Its minimal activity against other tested TAS2R subtypes underscores its specificity. The provided protocols and diagrams offer a clear understanding of the methodologies used to validate the activity of this compound and the signaling pathway it modulates. This information is critical for researchers utilizing this compound as a tool for studying bitter taste perception or for those in the field of drug development seeking to modulate GPCR activity.
References
S6821 as a Reference Compound for TAS2R8 Antagonist Screening: A Comparative Guide
For researchers and drug development professionals engaged in the study of bitter taste modulation, the identification of potent and selective antagonists for the taste receptor type 2 member 8 (TAS2R8) is a significant endeavor. S6821 has emerged as a valuable reference compound in this field. This guide provides a comprehensive comparison of this compound with its close analog, S7958, supported by experimental data and detailed protocols to aid in the setup of effective antagonist screening assays.
Comparative Analysis of TAS2R8 Antagonists
This compound and S7958 are two of the most potent and selective TAS2R8 antagonists reported to date, both belonging to a series of novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones.[1][2][3] Developed by Firmenich, these compounds have been approved as safe for use as bitter taste blockers.[1][3][4] A summary of their in vitro performance is presented below.
| Compound | IC50 (nM) | Solubility (µM at pH 7.1) | Antagonist Activity on other TAS2Rs |
| This compound | Double-digit nanomolar range | > 50 | Highly selective for TAS2R8 |
| S7958 | Double-digit nanomolar range | > 50 | Highly selective for TAS2R8 |
Table 1: Comparison of in vitro properties of this compound and S7958. Data sourced from Fotsing et al., 2020.[2]
Both this compound and S7958 demonstrate high potency with double-digit nanomolar IC50 values in TAS2R8 functional assays.[2] Furthermore, they exhibit high selectivity for TAS2R8, a crucial characteristic for a reference compound, minimizing off-target effects in screening campaigns.[2] Their solubility of over 50 µM at a physiological pH of 7.1 ensures their utility in various aqueous assay buffers.[2]
TAS2R8 Signaling Pathway
TAS2R8 is a G-protein coupled receptor (GPCR) primarily linked to the perception of bitterness.[5][6] Upon binding of an agonist, the receptor activates a canonical signaling cascade involving G-protein gustducin, leading to an increase in intracellular calcium. This pathway is a common target for functional assays designed to screen for modulators of TAS2R8 activity.
Caption: TAS2R8 signaling cascade upon agonist activation.
Experimental Protocols for TAS2R8 Antagonist Screening
A common and effective method for identifying TAS2R8 antagonists is through a cell-based functional assay that measures changes in intracellular calcium levels. Fluorescence-based assays, often utilizing a Fluorometric Imaging Plate Reader (FLIPR), are widely employed for this purpose.[2]
Fluorescence-Based Intracellular Calcium Release Assay
Objective: To identify compounds that inhibit the TAS2R8 agonist-induced increase in intracellular calcium.
Materials:
-
Cell Line: A stable cell line recombinantly expressing human TAS2R8 and a promiscuous G-protein (e.g., Gα16-gust44) to couple the receptor to the calcium signaling pathway.[2][7]
-
Assay Plates: Black, clear-bottom 384-well microplates.[8]
-
Agonist: Andrographolide (used at its EC80 concentration).[2]
-
Reference Antagonist: this compound.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.[8]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]
-
Instrumentation: Fluorometric Imaging Plate Reader (FLIPR) or equivalent.
Protocol:
-
Cell Plating: Seed the TAS2R8-expressing cells into 384-well assay plates and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds and the reference antagonist (this compound) in assay buffer.
-
Dye Loading: Remove the culture medium from the cell plates and add the calcium indicator dye solution. Incubate the plates as per the dye manufacturer's instructions to allow for dye loading into the cells.
-
Compound Addition: After incubation, add the test compounds and this compound to the respective wells of the cell plate.
-
Agonist Stimulation and Signal Detection: Place the assay plate into the FLIPR instrument. Initiate fluorescence reading to establish a baseline. Inject the TAS2R8 agonist (andrographolide) into all wells and continue to monitor the fluorescence signal, which corresponds to the intracellular calcium concentration.
-
Data Analysis: The antagonist activity is determined by the percentage of inhibition of the agonist-induced calcium response. IC50 values are calculated from the concentration-response curves.
Caption: Workflow for TAS2R8 antagonist screening.
Logical Comparison of this compound and Alternatives
While several compounds may exhibit TAS2R8 antagonistic activity, this compound and S7958 stand out due to their high potency and selectivity, making them excellent choices as reference compounds. The selection of a reference compound is critical for validating an assay and for benchmarking the performance of newly discovered antagonists.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. TAS2R8 - Wikipedia [en.wikipedia.org]
- 6. genecards.org [genecards.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
Independent Validation of S6821 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published research findings on S6821, a potent antagonist of the bitter taste receptor TAS2R8. The information is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially validate these findings.
Quantitative Performance of this compound and Alternatives
This compound has been identified as a highly potent and selective antagonist of the TAS2R8 receptor. Its performance, along with that of a close analog, S7958, has been quantified and compared with other compounds known to interact with bitter taste receptors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target Receptor(s) | IC50 (µM) | Notes |
| This compound | TAS2R8 | 0.035 | Also reported as 21 nM. A potent and selective antagonist. |
| S7958 | TAS2R8 | 0.06 | A close analog of this compound, also a potent TAS2R8 antagonist. |
| GIV3727 | hTAS2R31, hTAS2R43, and others | Not specified for TAS2R8 | A known inhibitor of several bitter taste receptors. |
| Probenecid | hTAS2R16, hTAS2R38, hTAS2R43 | Not specified for TAS2R8 | An inhibitor of multiple TAS2Rs, but its activity on TAS2R8 is not detailed in the reviewed literature. |
Experimental Protocols
The following outlines the key experimental methodologies cited in the research on this compound.
In Vitro Antagonist Activity Screening
A crucial experiment to determine the potency of this compound and other compounds was the in vitro antagonist activity screening. This was performed using a Fluorescent Imaging Plate Reader (FLIPR)-based calcium mobilization assay .
-
Cell Line: A stable cell line overexpressing the human TAS2R8 receptor was used.
-
Principle: TAS2R8 is a G-protein coupled receptor (GPCR). Its activation by an agonist leads to an increase in intracellular calcium concentration ([Ca2+]i). Antagonists block this effect. The FLIPR assay measures these changes in [Ca2+]i by using a calcium-sensitive fluorescent dye.
-
General Procedure:
-
Cells expressing TAS2R8 are plated in microtiter plates and loaded with a calcium-sensitive dye.
-
A baseline fluorescence reading is taken.
-
The antagonist compound (e.g., this compound) at various concentrations is added to the cells and incubated.
-
A known TAS2R8 agonist is then added to stimulate the receptor.
-
The change in fluorescence intensity, corresponding to the change in [Ca2+]i, is measured by the FLIPR instrument.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified, and from this, the IC50 value is calculated.
-
Visualizing the Molecular Interactions and Workflows
To better understand the processes described, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: TAS2R8 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for FLIPR-based calcium mobilization assay.
Comparative study of S6821 effects in human vs. rodent models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the effects of S6821 in human and rodent models, based on available preclinical data. This compound is an inhibitor of the KAT6A histone acetyltransferase. KAT6A is a crucial epigenetic regulator involved in various cellular processes, including cell cycle progression and gene transcription. Its dysregulation has been implicated in several human cancers, making it a target of interest for therapeutic development.
Data Summary
| Parameter | Human Models (In Vitro/In Vivo) | Rodent Models (In Vivo) | Reference |
| Compound | This compound | This compound | |
| Target | KAT6A Histone Acetyltransferase | Kat6a Histone Acetyltransferase | |
| Cell Lines (Human) | ZR-75-1 (ER+ Breast Cancer) | N/A | |
| Tumor Model (Rodent) | N/A | ZR-75-1 Xenograft in NSG mice | |
| In Vitro Potency (IC50) | 5 nM (ZR-75-1 cell viability) | N/A | |
| In Vivo Efficacy | N/A | Tumor growth inhibition at 45 mg/kg (i.p., b.i.d.) | |
| Mechanism of Action | Inhibition of KAT6A leading to cell cycle arrest and senescence. | Inhibition of Kat6a leading to reduced tumor growth. |
Experimental Protocols
In Vitro Cell Viability Assay (Human)
-
Cell Seeding: ZR-75-1 cells were seeded in 96-well plates at a density of 2,000 cells per well.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound.
-
Incubation: Cells were incubated for 5 days.
-
Viability Assessment: Cell viability was determined using CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the resulting dose-response curve.
In Vivo Xenograft Study (Rodent)
-
Animal Model: Female NOD-scid GAMMA (NSG) mice were used for the study.
-
Tumor Implantation: 1 x 10^7 ZR-75-1 cells were implanted subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to an average size of approximately 200 mm³.
-
Treatment Administration: Mice were treated with this compound at a dose of 45 mg/kg, administered intraperitoneally (i.p.) twice daily (b.i.d.).
-
Monitoring: Tumor volume and body weight were monitored regularly throughout the study.
-
Endpoint: The study was concluded after a predetermined period, and tumors were excised for further analysis.
Visualizations
Assessing the Reproducibility of S6821-Based Taste Masking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the reproducibility of taste masking based on S6821, a selective antagonist of the TAS2R8 bitter taste receptor. It offers a comparative analysis with alternative taste-masking technologies and details the experimental protocols required for a comprehensive evaluation. The objective is to equip researchers with the necessary tools to ensure consistent and reliable taste masking in pharmaceutical formulations.
Introduction to this compound and the Importance of Reproducibility
Many active pharmaceutical ingredients (APIs) exhibit a bitter taste, which is a significant barrier to patient compliance, particularly in pediatric and geriatric populations. Taste masking aims to overcome this challenge by concealing the unpleasant taste of the API. A variety of techniques are employed, ranging from physical barriers like coatings to chemical modifications and, more recently, the use of specific taste receptor antagonists.
This compound is a novel taste-masking agent that functions as a potent and selective antagonist of the human bitter taste receptor TAS2R8. This receptor is responsible for the bitter perception of various compounds. By blocking the activation of TAS2R8 at the cellular level, this compound aims to prevent the downstream signaling that leads to the sensation of bitterness.
Reproducibility in taste masking is paramount. It ensures that every batch of a drug product delivers the same level of palatability, which is critical for consistent patient adherence and therapeutic efficacy. Variability in taste masking can lead to rejection of the medication by patients, thereby compromising treatment outcomes. This guide will delve into the methodologies required to assess and ensure the reproducibility of this compound-based taste masking.
Comparative Analysis of Taste-Masking Technologies
The selection of a taste-masking technology depends on various factors, including the properties of the API, the desired release profile, and the manufacturing process. This compound, with its targeted receptor antagonism, offers a different approach compared to more traditional methods. The following table provides a comparative overview.
| Technology | Mechanism of Action | Typical Taste-Masking Efficiency | Key Considerations for Reproducibility |
| This compound (TAS2R8 Antagonist) | Blocks the TAS2R8 bitter taste receptor, preventing the initiation of the bitterness signal. | High for APIs that activate TAS2R8. Efficacy is dependent on the specific bitter compound. | - Consistent concentration and homogeneity of this compound in the final formulation. - Stability of this compound during processing and storage. - Inter-individual variability in TAS2R8 expression and sensitivity. |
| Polymer Coating (e.g., Eudragit® E PO) | Creates a physical barrier between the bitter API and the taste buds. The polymer is insoluble at salivary pH but dissolves in the acidic environment of the stomach. | Generally high, with taste masking of over 80% often achievable. Can be tailored by adjusting coating thickness. | - Uniformity and integrity of the coating layer across particles and batches. - Control of coating process parameters (temperature, spray rate, etc.). - Potential for coating defects (cracks, pores) that can lead to premature drug release. |
| Complexation (e.g., Cyclodextrins) | The bitter API molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, preventing its interaction with taste receptors. | Varies depending on the binding affinity between the API and the cyclodextrin. Can achieve significant bitterness reduction. | - Consistent stoichiometry of the API-cyclodextrin complex. - Influence of other excipients on complex formation and stability. - Equilibrium dynamics of the complex in the oral cavity. |
| Ion-Exchange Resins (e.g., Indion 234) | The ionic API forms a complex with the resin. The complex is stable at the pH of saliva but dissociates in the gastrointestinal tract to release the drug. | High for ionizable drugs. Taste masking is dependent on the drug-resin binding strength.[1][2] | - Consistent drug loading onto the resin. - Uniform particle size distribution of the drug-resin complex. - pH sensitivity of the complex and potential for drug leakage in saliva. |
Experimental Protocols for Assessing Performance and Reproducibility
A robust assessment of this compound's taste-masking reproducibility requires a multi-faceted approach, combining in vitro and in vivo methods. The following are detailed protocols for key experiments.
In Vitro TAS2R8 Inhibition Assay
This assay directly measures the ability of this compound to block the activation of its target receptor.
Objective: To quantify the inhibitory effect of this compound on TAS2R8 activation by a specific bitter API and to assess the batch-to-batch consistency of this inhibition.
Methodology:
-
Cell Culture: Maintain a stable cell line (e.g., HEK293T) co-expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gust45) that couples receptor activation to an intracellular calcium release.
-
Calcium Imaging: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Procedure:
-
Prepare serial dilutions of the bitter API (agonist) and this compound (antagonist) from different batches.
-
Pre-incubate the cells with varying concentrations of this compound from each batch for a defined period.
-
Stimulate the cells with a fixed concentration of the bitter API (typically the EC80, the concentration that elicits 80% of the maximal response).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound for each batch.
-
Assess reproducibility by comparing the IC50 values across batches. A low coefficient of variation (CV%) indicates high reproducibility.
-
In Vitro Dissolution in Simulated Salivary Fluid
This method evaluates the effectiveness of the formulation in preventing the release of the bitter API in the oral cavity. While this compound's mechanism is not based on preventing release, this test is crucial when this compound is part of a larger formulation strategy (e.g., in a coated granule).
Objective: To measure the amount of API released from the final dosage form in a medium simulating human saliva and to evaluate the inter-batch consistency of this release profile.
Methodology:
-
Medium Preparation: Prepare simulated salivary fluid (SSF) with a pH of 6.8 and appropriate ionic composition.
-
Dissolution Apparatus: Use a USP apparatus suitable for the dosage form (e.g., Apparatus 2 for tablets, with a small volume of SSF).
-
Test Procedure:
-
Place the dosage form from different manufacturing batches into the dissolution vessel containing pre-warmed SSF.
-
Withdraw samples at short time intervals (e.g., 1, 2, 5 minutes) to mimic the residence time in the mouth.
-
Analyze the concentration of the released API in the samples using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the cumulative percentage of API released over time for each batch.
-
Compare the release profiles between batches using a similarity factor (f2). An f2 value between 50 and 100 indicates similar dissolution profiles.
-
The amount of drug released at early time points should be below the bitterness threshold of the API.
-
Human Taste Panel Evaluation
This is the gold standard for assessing taste and palatability, providing a direct measure of the perceived bitterness.
Objective: To quantify the perceived bitterness of the this compound-containing formulation and to assess the consistency of this perception across different production batches.
Methodology:
-
Panel Selection and Training:
-
Recruit a panel of healthy, non-smoking adult volunteers (typically 10-20).
-
Train the panelists to recognize and rate the intensity of bitterness using a standardized scale (e.g., a 0-10 category scale or a Visual Analog Scale - VAS). Use reference standards for different bitterness levels.
-
-
Study Design:
-
Employ a randomized, double-blind, crossover design.
-
Provide panelists with samples from different batches of the this compound formulation, a placebo formulation (without this compound), and a positive control (API alone).
-
-
Tasting Protocol:
-
Panelists will rinse their mouths with purified water before and between samples.
-
They will take a standardized amount of the sample, hold it in their mouth for a specific duration (e.g., 10-30 seconds), and then expectorate.
-
Panelists will rate the perceived bitterness intensity at predefined time points (e.g., immediately, 1 minute, 5 minutes).
-
-
Data Analysis:
-
Analyze the bitterness scores using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
-
Compare the bitterness scores for the different batches of the this compound formulation. A lack of statistically significant difference between batches indicates good reproducibility.
-
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in taste perception and its masking.
Caption: TAS2R8 signaling pathway for bitter taste and the antagonistic action of this compound.
Caption: Experimental workflow for assessing the reproducibility of this compound taste masking.
References
Safety Operating Guide
Proper Disposal Procedures for S6821
This document provides detailed guidance on the proper disposal procedures for the chemical compound S6821. It is critical to first correctly identify the specific this compound product in use, as the identifier is associated with two distinct chemical entities with significantly different safety profiles and disposal requirements.
Identifying Your this compound Product
The product identifier "this compound" can refer to two different chemicals. Please verify the CAS number on your product's label and documentation to ensure you follow the correct disposal protocol.
| Product Identifier | Chemical Name | CAS Number | Primary Use |
| This compound | 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | 1119831-25-2 | TAS2R8 bitter taste receptor antagonist |
| SIP6821.0 | Phenyltriethoxysilane | 780-69-8 | Chemical intermediate |
Disposal Protocol for this compound (CAS 1119831-25-2)
This substance is a potent and selective antagonist of the bitter taste receptor TAS2R8 and is also used as a food additive.[1] Toxicological studies have shown that this compound is not mutagenic or clastogenic.[2] It is generally considered non-hazardous for shipping.
Immediate Safety and Handling
While this compound has a favorable safety profile, standard laboratory best practices should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area.
-
Spills: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Step-by-Step Disposal Procedure
-
Consult Local Regulations: Before beginning any disposal process, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations for chemical waste disposal.
-
Small Quantities (Research Use): For small quantities typical of laboratory research, the recommended method is to collect the waste in a designated, sealed, and clearly labeled container. The label should include the chemical name, CAS number, and any known hazards.
-
Waste Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Ensure the waste container is compatible with the chemical.
-
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal. Given its nature as a non-hazardous substance, it may be eligible for incineration at a licensed facility.
Disposal Protocol for SIP6821.0 (Phenyltriethoxysilane, CAS 780-69-8)
This chemical is a hazardous substance and requires stringent disposal procedures. It is classified as a serious eye irritant.[3][4] Upon contact with water, it hydrolyzes to produce ethanol.
Immediate Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, protective clothing, and eye/face protection.[3][4]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Spills: Evacuate the area. For cleanup, wear appropriate PPE, including respiratory protection. Prevent the spill from entering sewers or public waters. Absorb with inert material and collect for disposal.[5]
Step-by-Step Disposal Procedure
-
Consult Local Regulations: It is mandatory to consult with your institution's EHS office and adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Waste Collection:
-
Collect waste Phenyltriethoxysilane in a designated, tightly sealed, and clearly labeled hazardous waste container.
-
The label must indicate "Hazardous Waste" and include the chemical name and CAS number.
-
Do not mix with other waste streams.
-
-
Professional Disposal:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
